T20-M
説明
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特性
分子式 |
C87H140N22O26S |
|---|---|
分子量 |
1942.2 g/mol |
IUPAC名 |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H140N22O26S/c1-43(2)35-53(89)73(121)103-60(36-44(3)4)74(122)95-42-68(115)97-55(26-29-69(116)117)79(127)109-71(48(10)110)85(133)108-64(40-50-19-23-52(112)24-20-50)83(131)106-63(39-49-17-21-51(111)22-18-49)82(130)100-56(25-28-66(90)113)75(123)96-47(9)72(120)98-58(31-34-136-11)78(126)104-61(37-45(5)6)81(129)101-57(27-30-70(118)119)77(125)107-65(41-67(91)114)84(132)105-62(38-46(7)8)80(128)99-54(15-12-13-32-88)76(124)102-59(86(134)135)16-14-33-94-87(92)93/h17-24,43-48,53-65,71,110-112H,12-16,25-42,88-89H2,1-11H3,(H2,90,113)(H2,91,114)(H,95,122)(H,96,123)(H,97,115)(H,98,120)(H,99,128)(H,100,130)(H,101,129)(H,102,124)(H,103,121)(H,104,126)(H,105,132)(H,106,131)(H,107,125)(H,108,133)(H,109,127)(H,116,117)(H,118,119)(H,134,135)(H4,92,93,94)/t47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1 |
InChIキー |
KFPNAODFVGCSFV-ARCDZLLFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the HIV Fusion Inhibitor T-20 (Enfuvirtide)
Disclaimer: No specific compound designated "T20-M" was identified in a comprehensive search of scientific literature. This guide focuses on the well-documented HIV-1 fusion inhibitor T-20, also known by its generic name Enfuvirtide, which is the most probable subject of the query.
Executive Summary
Enfuvirtide (T-20) is a synthetic peptide that represents the first-in-class HIV fusion inhibitor. Its discovery marked a significant advancement in antiretroviral therapy, providing a novel mechanism of action against HIV-1. This document provides a detailed overview of the discovery, origin, mechanism of action, and key experimental data related to Enfuvirtide. It is intended for researchers, scientists, and drug development professionals.
Discovery and Origin
Enfuvirtide was discovered through a collaborative effort between Duke University Medical Center, Trimeris Inc., and the Roche pharmaceutical company. The discovery originated from research into the mechanism of HIV-1 entry into host cells. Scientists identified that the viral glycoprotein (B1211001) gp41 undergoes a conformational change that is essential for the fusion of the viral and cellular membranes.
The strategy was to design a peptide that could bind to one of the heptad repeat regions (HR1 or HR2) of gp41, thereby preventing this conformational change and inhibiting viral fusion. T-20 is a 36-amino acid synthetic peptide that mimics a segment of the HR2 region of gp41. By binding to the HR1 region, it blocks the formation of the six-helix bundle, a critical step in the fusion process.
Mechanism of Action
Enfuvirtide's mechanism of action is targeted at the initial stage of the HIV-1 life cycle – the fusion of the viral envelope with the host cell membrane.
Signaling Pathway of HIV-1 Entry and Inhibition by Enfuvirtide (T-20):
Figure 1: Mechanism of HIV-1 entry and inhibition by Enfuvirtide (T-20).
Quantitative Data
The efficacy of Enfuvirtide has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies.
Table 1: Antiviral Activity of Enfuvirtide in Phase II and III Clinical Trials
| Clinical Trial | Parameter | Value | Reference |
| TRI-003 (Phase II) | Mean HIV-1 RNA reduction at 28 days (monotherapy) | 1.6 log10 copies/mL | [1] |
| T20-206 (Phase II) | Proportion of patients with HIV-1 RNA <400 copies/mL at 48 weeks (combination therapy) | 55% | [1] |
| T20-301/TORO 1 (Phase III) | Mean HIV-1 RNA change from baseline at 48 weeks (vs. optimized background) | -1.43 log10 copies/mL (T-20 + OB) vs. -0.76 log10 copies/mL (OB alone) | [2] |
| T20-301/TORO 1 (Phase III) | Mean CD4+ cell count change from baseline at 48 weeks (vs. optimized background) | +71 cells/µL (T-20 + OB) vs. +35 cells/µL (OB alone) | [2] |
Table 2: Pharmacokinetic Properties of Enfuvirtide
| Parameter | Value |
| Bioavailability (subcutaneous) | ~84.3% |
| Protein Binding | 92% |
| Volume of Distribution | 5.5 L |
| Elimination Half-life | 3.8 hours |
| Clearance | 1.4 L/h |
Experimental Protocols
The discovery and characterization of Enfuvirtide involved a series of key experiments. The methodologies for two of these are detailed below.
In Vitro HIV-1 Fusion Assay
This assay is used to determine the concentration of an inhibitor required to block viral entry into a target cell.
Experimental Workflow for In Vitro Fusion Assay:
Figure 2: Workflow for an in vitro HIV-1 fusion assay.
Methodology:
-
Cell Culture: CD4+ T-cell lines (e.g., H9, CEM) are cultured in appropriate media.
-
Virus Production: Pseudotyped HIV-1 virions expressing a reporter gene (e.g., luciferase or β-galactosidase) are produced by co-transfecting HEK293T cells with an HIV-1 proviral plasmid and a plasmid encoding the viral envelope.
-
Inhibition Assay:
-
Target cells are seeded in 96-well plates.
-
Serial dilutions of Enfuvirtide are added to the wells.
-
A fixed amount of the virus stock is then added.
-
The plates are incubated for 48-72 hours to allow for infection and reporter gene expression.
-
-
Data Analysis:
-
Cells are lysed, and the reporter gene activity is measured.
-
The percentage of inhibition is calculated for each Enfuvirtide concentration relative to a no-drug control.
-
The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.
-
Circular Dichroism (CD) Spectroscopy for Six-Helix Bundle Formation
CD spectroscopy is a biophysical technique used to assess the secondary structure of peptides and proteins and their interactions. It was instrumental in confirming Enfuvirtide's mechanism of blocking the six-helix bundle formation.
Logical Flow for CD Spectroscopy Experiment:
Figure 3: Logical flow of a CD spectroscopy experiment to assess six-helix bundle inhibition.
Methodology:
-
Peptide Synthesis: Peptides corresponding to the HR1 and HR2 regions of gp41, as well as Enfuvirtide (T-20), are chemically synthesized and purified.
-
Sample Preparation:
-
Individual solutions of the HR1 peptide, HR2 peptide, and T-20 are prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
A mixture of HR1 and HR2 peptides is prepared.
-
A mixture of HR1, HR2, and T-20 peptides is prepared.
-
-
CD Spectroscopy:
-
Far-UV CD spectra (typically 190-250 nm) are recorded for each sample at a controlled temperature using a CD spectropolarimeter.
-
-
Data Analysis:
-
The spectra are analyzed to determine the percentage of α-helical content. A significant increase in α-helicity in the HR1 + HR2 mixture compared to the individual peptides indicates the formation of the six-helix bundle.
-
A reduction in the α-helical content in the presence of T-20 demonstrates its ability to inhibit this interaction.
-
Conclusion
Enfuvirtide (T-20) remains a cornerstone in the understanding of HIV-1 entry and a valuable therapeutic option for treatment-experienced patients. Its discovery validated the gp41 fusion process as a druggable target and paved the way for the development of other entry inhibitors. The methodologies outlined in this guide represent the fundamental experiments used to characterize this important antiretroviral agent.
References
T20 (Enfuvirtide): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfuvirtide, designated as T20, stands as a significant therapeutic agent in the management of Human Immunodeficiency Virus Type 1 (HIV-1). As the first-in-class HIV fusion inhibitor, its unique mechanism of action provides a critical alternative for patients with resistance to other antiretroviral therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the molecular mechanism of T20. Detailed experimental protocols for its synthesis, purification, and functional assessment are also presented to support further research and development in this class of antiviral compounds.
Chemical Structure and Physicochemical Properties
T20 is a synthetic 36-amino acid peptide that is an N-acetylated and C-terminally amidated linear peptide.[1][2] It is composed of naturally occurring L-amino acid residues.[2]
Amino Acid Sequence: Ac-Tyr-Thr-Ser-Leu-Ile-His-Ser-Leu-Ile-Glu-Glu-Ser-Gln-Asn-Gln-Gln-Glu-Lys-Asn-Glu-Gln-Glu-Leu-Leu-Glu-Leu-Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH2[3]
The following table summarizes the key physicochemical properties of Enfuvirtide (T20).
| Property | Value | Reference |
| Molecular Formula | C204H301N51O64 | [3] |
| Molecular Weight | 4491.9 g/mol | [3] |
| Appearance | White to off-white amorphous solid | [2] |
| Solubility | Negligible in pure water; increases in aqueous buffers (pH 7.5) to 85-142 g/100 mL | [2] |
| Isoelectric Point (pI) | Not explicitly available | |
| Extinction Coefficient | Not explicitly available |
Pharmacokinetic Properties
The pharmacokinetic profile of Enfuvirtide is characterized by its subcutaneous route of administration and its metabolism into constituent amino acids. A summary of its key pharmacokinetic parameters is provided in the table below.
| Parameter | Value | Reference |
| Bioavailability (SC) | 84.3% ± 15.5% | [4][5] |
| Time to Peak Concentration (Tmax) | 8 hours (range: 3-12 hours) | [1][5] |
| Peak Plasma Concentration (Cmax) | 4.59 ± 1.5 µg/mL | [1][5] |
| Area Under the Curve (AUC) | 55.8 ± 12.1 µg•h/mL | [5] |
| Volume of Distribution (Vd) | 5.5 ± 1.1 L | [4] |
| Plasma Protein Binding | ~92% (predominantly to albumin) | [4][5] |
| Metabolism | Catabolism to constituent amino acids | [1][5] |
| Elimination Half-life (t1/2) | 3.8 ± 0.6 hours | [4][6] |
| Clearance | 24.8 ± 4.1 mL/h/kg | [1] |
Mechanism of Action: HIV-1 Fusion Inhibition
Enfuvirtide's antiviral activity stems from its ability to inhibit the fusion of the HIV-1 envelope with the host cell membrane, a critical step in the viral lifecycle.[7] The mechanism can be broken down into the following key steps:
-
HIV-1 Attachment: The viral surface glycoprotein (B1211001) gp120 binds to the CD4 receptor on the surface of a host T-cell.[8][9]
-
Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (CCR5 or CXCR4).[8]
-
gp41 Conformational Change: Co-receptor binding exposes the transmembrane glycoprotein gp41, which undergoes a series of conformational changes. Its N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions interact to form a six-helix bundle (6-HB). This process brings the viral and cellular membranes into close proximity, facilitating fusion.[9]
-
Enfuvirtide (T20) Inhibition: Enfuvirtide, which is structurally similar to the HR2 region of gp41, binds to the HR1 region of gp41.[2] This binding occurs during the intermediate stage before the formation of the six-helix bundle, effectively preventing the HR1 and HR2 domains from interacting.[7][8] By blocking the formation of the six-helix bundle, Enfuvirtide halts the fusion process, and the viral contents cannot enter the host cell.[7]
Experimental Protocols
Synthesis and Purification of Enfuvirtide (T20)
Enfuvirtide is typically synthesized using solid-phase peptide synthesis (SPPS) followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
4.1.1. Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the manual or automated synthesis of T20 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM, NMP)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Peptide synthesis vessel or automated synthesizer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the C-terminal Fmoc-amino acid (Fmoc-Phe-OH) using HBTU/HOBt and DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the T20 sequence.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus of the peptide using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
4.1.2. Reverse-Phase HPLC (RP-HPLC) Purification
Materials:
-
Crude T20 peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude T20 peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a solvent containing guanidine (B92328) hydrochloride for poorly soluble peptides). Filter the solution to remove any particulates.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Separation: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the molecular weight by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified T20 peptide as a white powder.
HIV-1 Fusion Inhibition Assay
This cell-based assay is used to determine the inhibitory activity of T20 against HIV-1 entry.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)
-
HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)
-
Enfuvirtide (T20) stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of T20 in cell culture medium.
-
Infection:
-
Add the T20 dilutions to the wells containing the TZM-bl cells.
-
Add a pre-titered amount of HIV-1 virus to each well.
-
Include control wells with cells and virus but no inhibitor (positive control) and cells only (negative control).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48 hours.
-
Lysis and Luciferase Measurement:
-
Remove the culture medium from the wells.
-
Lyse the cells by adding luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each T20 concentration relative to the positive control.
-
Determine the IC50 value (the concentration of T20 that inhibits 50% of viral entry) by plotting the percentage of inhibition against the log of the T20 concentration and fitting the data to a dose-response curve.
-
Conclusion
Enfuvirtide (T20) remains a cornerstone in understanding and combating HIV-1 fusion. Its well-defined chemical structure and mechanism of action have paved the way for the development of next-generation fusion inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug development, facilitating further investigation into the structure-activity relationships of peptide-based fusion inhibitors and the development of novel therapeutic strategies against HIV-1.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. hivclinic.ca [hivclinic.ca]
- 3. Enfuvirtide | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enfuvirtide | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 9. What are gp41 inhibitors and how do they work? [synapse.patsnap.com]
T20 (Enfuvirtide): A Deep Dive into the Mechanism of HIV-1 Fusion Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enfuvirtide (B549319) (T20), the first-in-class HIV-1 fusion inhibitor, represents a significant milestone in antiretroviral therapy. Its unique mechanism of action, targeting the viral envelope glycoprotein (B1211001) gp41, offers a critical therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which T20 inhibits HIV-1 entry into host cells. We will delve into the intricate conformational changes of the viral fusion machinery, the precise binding site of T20, and the downstream consequences of this interaction. This document summarizes key quantitative data on T20's potency and binding affinity, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the critical pathways and experimental workflows.
The HIV-1 Entry and Fusion Cascade: The Target of T20
The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein complex, a trimer of heterodimers composed of the surface subunit gp120 and the transmembrane subunit gp41.[1][2] This process can be broadly divided into three stages: attachment, co-receptor binding, and membrane fusion.
-
Attachment: The process begins with the binding of gp120 to the primary cellular receptor, CD4, predominantly found on the surface of T-helper cells.[3]
-
Co-receptor Binding: This initial interaction triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor, typically CCR5 or CXCR4.[3]
-
Membrane Fusion: The binding to the co-receptor induces a dramatic conformational rearrangement in gp41, the fusion machinery of the virus.[3][4] This rearrangement involves the exposure of a hydrophobic fusion peptide at the N-terminus of gp41, which inserts into the target cell membrane.[5] Subsequently, two heptad repeat regions within the gp41 ectodomain, HR1 and HR2, interact to form a highly stable six-helix bundle (6-HB).[6][7] This zippering action pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the host cell cytoplasm.[6][7]
T20's Core Mechanism of Action: Interruption of the Six-Helix Bundle Formation
T20 is a 36-amino acid synthetic peptide that is homologous to a segment of the HR2 region of gp41.[7][8] Its mechanism of action is to competitively bind to the HR1 domain of gp41 in a transient pre-hairpin intermediate state that forms after the fusion peptide has inserted into the target cell membrane but before the six-helix bundle is fully formed.[7][8][9]
By binding to the hydrophobic grooves of the HR1 trimeric coiled-coil, T20 effectively blocks the subsequent interaction between the HR1 and HR2 domains.[10] This steric hindrance prevents the formation of the critical six-helix bundle, arresting the fusion process and preventing the viral and cellular membranes from merging.[1][10] The virus remains tethered to the cell surface but is unable to deliver its genetic material, thus halting the infection at a very early stage.[3]
Quantitative Analysis of T20 Activity
The potency of T20 has been extensively characterized using various in vitro assays. The following tables summarize key quantitative data regarding its inhibitory concentration and binding affinity.
| Parameter | Value | Assay Method | Reference |
| IC50 (Wild-Type HIV-1) | ~3 nM | Pseudovirus Entry Assay | [9] |
| IC50 (HIV-1 Group O) | 0.15 ± 0.028 µg/ml | In vitro antiviral activity | [8] |
| Binding Affinity (Kd) | 30 nM | 5-Helix Binding Assay | [9] |
Table 1: In Vitro Efficacy and Binding Affinity of Enfuvirtide (T20)
Resistance to T20 is primarily associated with mutations within the HR1 domain of gp41, specifically in the amino acid region 36-45.[11][12] These mutations can significantly reduce the binding affinity of T20, leading to a decrease in its antiviral potency.
| HIV-1 Strain | Relevant Mutations | IC50 (µg/ml) | Fold Change in Resistance | Reference |
| Baseline | None | 0.013 ± 0.010 | - | [11] |
| Resistant Clone 1 | V38A/N42D | >12.8 | >985 | [13] |
| Resistant Clone 2 | G36D/V38M | 3.6 - 12.8 | 277 - 985 | [7] |
| Resistant Clone 3 | V38E | 0.6 - 3.6 | 46 - 277 | [11] |
| Resistant Clone 4 | N43D | 0.6 - 3.6 | 46 - 277 | [12] |
Table 2: Impact of Resistance Mutations on Enfuvirtide (T20) IC50 Values
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of T20.
HIV-1 Pseudovirus Entry Assay
This assay is used to quantify the inhibitory activity of T20 against HIV-1 entry into target cells.
Materials:
-
HEK293T cells
-
Env-defective HIV-1 backbone vector (e.g., pNL4-3.Luc.R-E-)
-
HIV-1 Env expression plasmid
-
Transfection reagent (e.g., FuGENE 6)
-
Target cells (e.g., TZM-bl cells) expressing CD4, CCR5, and CXCR4
-
Enfuvirtide (T20)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-defective HIV-1 backbone vector and the HIV-1 Env expression plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Titer the pseudovirus stock on target cells to determine the appropriate dilution for the assay.[14][15]
-
-
Inhibition Assay:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of T20 in culture medium.
-
Pre-incubate the target cells with the T20 dilutions for 1 hour at 37°C.
-
Add the diluted pseudovirus to the wells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each T20 concentration relative to the virus control (no inhibitor).
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Cell-Cell Fusion Assay
This assay measures the ability of T20 to block the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., CHO-K1) stably expressing HIV-1 Env and a reporter gene (e.g., bacteriophage T7 polymerase).
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5, CXCR4, and a reporter gene under the control of the T7 promoter (e.g., luciferase).
-
Enfuvirtide (T20).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of T20 in culture medium.
-
Add the T20 dilutions to the target cells.
-
Add the effector cells to the wells.
-
Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.[16]
-
Lyse the cells and measure the luciferase activity, which is proportional to the extent of cell fusion.
-
Calculate the percentage of fusion inhibition and determine the IC50 value as described for the pseudovirus entry assay.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a biophysical technique used to study the secondary structure of proteins and their interactions. It can be used to monitor the conformational changes in gp41 and the binding of T20.
Materials:
-
Synthetic peptides corresponding to the HR1 and HR2 regions of gp41.
-
Enfuvirtide (T20).
-
Spectropolarimeter.
-
Quartz cuvettes.
-
Phosphate (B84403) buffer.
Procedure:
-
Sample Preparation:
-
Dissolve the HR1, HR2, and T20 peptides in phosphate buffer to the desired concentrations.
-
-
CD Spectra Acquisition:
-
Record the far-UV CD spectrum (typically 190-260 nm) of the HR1 peptide alone to determine its baseline helical content.[17][18]
-
Record the CD spectrum of a mixture of the HR1 and HR2 peptides to observe the formation of the highly helical six-helix bundle.[17][18]
-
Record the CD spectrum of a mixture of the HR1 peptide and T20.
-
-
Data Analysis:
-
Analyze the CD spectra to determine the percentage of α-helical content in each sample.
-
Compare the spectra to demonstrate that T20 binds to HR1 and induces a helical conformation, mimicking the action of HR2 and confirming its mechanism of inhibiting the formation of the native six-helix bundle.[19]
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: HIV-1 fusion pathway and T20's point of intervention.
Caption: Workflow for the HIV-1 pseudovirus entry assay.
Conclusion
T20's mechanism of action as an HIV-1 fusion inhibitor is a testament to the power of understanding viral entry at a molecular level. By specifically targeting a transient intermediate in the gp41-mediated fusion process, T20 effectively prevents viral entry and subsequent replication. This in-depth guide has provided a detailed overview of this mechanism, supported by quantitative data and established experimental protocols. The continued study of T20 and the development of next-generation fusion inhibitors remain a crucial area of research in the ongoing effort to combat HIV-1.
References
- 1. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during Enfuvirtide Treatment on gp41 Binding and Antiviral Potency of Enfuvirtide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enfuvirtide is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of HIV-1 Inhibitory Peptide T20 with the gp41 N-HR Coiled Coil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring T Cell-to-T Cell HIV-1 Transfer, Viral Fusion, and Infection Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to Enfuvirtide during Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance and replicative capacity of HIV-1 strains selected in vivo by long-term enfuvirtide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digibug.ugr.es [digibug.ugr.es]
- 18. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. The LLSGIV stretch of the N-terminal region of HIV-1 gp41 is critical for binding to a model peptide, T20 - PubMed [pubmed.ncbi.nlm.nih.gov]
T20 (Enfuvirtide): A Technical Guide on Biological Activity and Core Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfuvirtide (B549319) (T20), the first-in-class HIV fusion inhibitor, represents a significant milestone in the development of antiretroviral therapies. This document provides a comprehensive technical overview of the biological activity and function of T20. It delves into its mechanism of action at a molecular level, presents key quantitative data on its efficacy and pharmacokinetics, details common experimental protocols for its evaluation, and outlines the mechanisms of viral resistance. This guide is intended to be a valuable resource for researchers and professionals involved in virology, pharmacology, and the development of novel antiviral agents.
Introduction
Enfuvirtide, marketed under the brand name Fuzeon, is a synthetic 36-amino-acid peptide that corresponds to a segment of the C-terminal heptad repeat (CHR) of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[1] Its unique extracellular mechanism of action, inhibiting the fusion of the viral and host cell membranes, sets it apart from other classes of antiretrovirals that target intracellular viral enzymes.[2] This document will explore the core biological functions and activities of T20.
Mechanism of Action: Inhibition of HIV-1 Fusion
The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoproteins, gp120 and gp41.[1]
-
Receptor Binding: The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of a target T-cell.[1]
-
Co-receptor Binding: This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[1]
-
gp41 Conformational Changes: Co-receptor binding initiates a series of dramatic conformational changes in the transmembrane gp41 subunit. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions of gp41 are exposed.[1]
-
Pre-hairpin Intermediate: HR1 forms a trimeric coiled-coil, and the fusion peptide at the N-terminus of gp41 inserts into the target cell membrane, creating a "pre-hairpin" intermediate structure.
-
Six-Helix Bundle Formation and Fusion: The HR2 region then folds back to associate with the HR1 trimer, forming a stable six-helix bundle.[1] This action brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell's cytoplasm.
Enfuvirtide's mechanism of action is to interrupt this final, critical step. As a peptide mimic of the HR2 region, T20 binds to the HR1 trimer in the pre-hairpin intermediate state.[1] This binding prevents the association of the viral HR2 with HR1, thereby blocking the formation of the six-helix bundle and inhibiting membrane fusion.[1]
Quantitative Data
The efficacy and pharmacokinetic properties of Enfuvirtide have been extensively studied. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Enfuvirtide (T20)
| Parameter | Value | Virus Strain/Context | Reference |
| IC50 | 24.17 nM | Cell-cell fusion assay | [3] |
| 9.41 nM | Single-cycle entry assay | [3] | |
| 5.19 nM | HIV-1 JR-CSF (replicative strain) | [3] | |
| 29.45 nM | Mean across diverse HIV-1 subtypes | [3] | |
| 0.15 ± 0.028 µg/ml | HIV-1 group O | [4] | |
| Binding Affinity (Kd) | 30 nM | to 5-Helix (gp41 N-HR mimic) | [5] |
IC50 (50% inhibitory concentration) and Kd (dissociation constant) are measures of drug potency and binding affinity, respectively. Lower values indicate greater potency/affinity.
Table 2: Pharmacokinetic Properties of Enfuvirtide in Adults (90 mg subcutaneous, twice daily)
| Parameter | Value | Notes | Reference |
| Bioavailability | 84.3% | [6] | |
| Mean Cmax (steady state) | ~6 µg/ml | Maximum plasma concentration | [7] |
| Mean Trough Concentration (steady state) | 1,968 ng/ml (median) | Concentration before next dose | [8][9] |
| Elimination Half-life (t1/2) | 3.8 hours | [6] | |
| Volume of Distribution (Vd) | 5.48 L | [6] | |
| Systemic Clearance (CL) | 1.4 L/h | [6] | |
| Plasma Protein Binding | 92% | Primarily to albumin | [7] |
Enfuvirtide Resistance
As with other antiretroviral agents, resistance to Enfuvirtide can develop. Resistance is primarily associated with mutations in the HR1 domain of gp41, the binding site for T20.
Table 3: Common Enfuvirtide Resistance Mutations in gp41 and their Impact on IC50
| Mutation | Fold Change in IC50 | Notes | Reference |
| G36D/V/S | >100-fold (for some mutants) | Common resistance pathway | [10][11] |
| V38A/E/M | 3.5 to 30-fold (single mutations) | V38 is a frequently mutated position | [10][12] |
| Q40H | Variable | Often observed in resistant isolates | [13] |
| N42D/T | >100-fold (for some mutants) | [10] | |
| N43D | 5 to 50-fold | A common resistance mutation | [10][14] |
| L45M | >100-fold (for some mutants) | [10] | |
| G36D/V38M (double mutant) | 30 to 360-fold | Combinations of mutations can lead to high-level resistance | [12] |
These mutations can reduce the binding affinity of Enfuvirtide to its target, thereby diminishing its inhibitory effect.[15] Some resistance mutations can also impact viral fitness.[10]
Experimental Protocols
The evaluation of Enfuvirtide's biological activity relies on a variety of specialized in vitro assays. Below are outlines of key experimental protocols.
HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of an inhibitor to block infection by single-round infectious pseudoviruses.
Methodology:
-
Pseudovirus Production:
-
Co-transfect 293T cells with an HIV-1 envelope expression plasmid and an env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).
-
Harvest the cell supernatant containing pseudoviruses 48-72 hours post-transfection.
-
Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock.[16]
-
-
Neutralization Assay:
-
Serially dilute Enfuvirtide in a 96-well plate.
-
Add a standardized amount of pseudovirus to each well and incubate to allow the inhibitor to bind to the virus.
-
Add target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) to the wells.[17]
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.[16]
-
Calculate the 50% inhibitory concentration (IC50) by determining the Enfuvirtide concentration that reduces luciferase activity by 50% compared to virus-only controls.
-
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors.
Methodology:
-
Cell Preparation:
-
"Effector" cells (e.g., 293T cells) are engineered to express the HIV-1 envelope glycoprotein (Env) and a reporter molecule component (e.g., one part of a split reporter system).
-
"Target" cells (e.g., TZM-bl cells) are prepared that express CD4, CCR5, and CXCR4, and the complementary component of the reporter system.[18]
-
-
Fusion Inhibition:
-
Plate target cells in a 96-well plate.
-
Add serial dilutions of Enfuvirtide to the target cells.
-
Overlay the effector cells onto the target cells.
-
Incubate for a defined period (e.g., 1-2 hours) to allow cell-cell fusion.
-
-
Quantification:
-
If a reporter system like luciferase is used, lyse the cells and measure the signal. Fusion brings the two components of the reporter system together, generating a signal.
-
Calculate the IC50 as the concentration of Enfuvirtide that inhibits the reporter signal by 50%.
-
Conclusion
Enfuvirtide (T20) remains a cornerstone in the understanding of HIV-1 entry and a valuable therapeutic option for treatment-experienced patients. Its mechanism of action, directly targeting the viral fusion machinery, provides a paradigm for the development of novel entry inhibitors. A thorough understanding of its biological activity, quantitative efficacy, and the mechanisms by which resistance emerges is crucial for its optimal clinical use and for the design of next-generation fusion inhibitors that can overcome its limitations. The experimental protocols detailed herein are fundamental tools for the continued investigation of T20 and other compounds targeting viral entry.
References
- 1. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enfuvirtide: the first therapy to inhibit the entry of HIV-1 into host CD4 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enfuvirtide is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of HIV-1 inhibitory peptide T20 with the gp41 N-HR coiled coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics and drug interaction potential of enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism-Based Model of the Pharmacokinetics of Enfuvirtide, an HIV Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of enfuvirtide in patients treated in typical routine clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resistance and replicative capacity of HIV-1 strains selected in vivo by long-term enfuvirtide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance of Human Immunodeficiency Virus Type 1 to a Third-Generation Fusion Inhibitor Requires Multiple Mutations in gp41 and Is Accompanied by a Dramatic Loss of gp41 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Origins of Resistance to the HIVgp41 Viral Entry Inhibitor T20 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of the enfuvirtide resistance mutation N43D and the associated baseline polymorphism E137K on peptide sensitivity and six-helix bundle structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The binding mode of fusion inhibitor T20 onto HIV-1 gp41 and relevant T20-resistant mechanisms explored by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Elusive Synthesis and Characterization of T20-M
A comprehensive search has revealed no specific scientific literature detailing a synthesis pathway or characterization for a compound designated "T20-M." Efforts to locate information on a molecule with this name have been unsuccessful, with search results pointing to unrelated topics such as the T20 cricket format, the medication Metformin, and general biochemical processes.
This technical guide acknowledges the user's request for an in-depth exploration of "this compound," including its synthesis, characterization, experimental protocols, and relevant signaling pathways. However, due to the absence of any identifiable scientific data associated with a compound named "this compound," it is not possible to provide the requested detailed guide.
The initial investigation aimed to uncover the core chemical structure, synthetic route, and analytical data for "this compound." This would have been followed by a thorough compilation of experimental methodologies, quantitative analysis presented in tabular form, and visualization of its potential biological pathways using Graphviz. Unfortunately, the foundational information required to construct such a technical document is not available in the public domain.
It is possible that "this compound" may be an internal company code, a very new and yet-to-be-published compound, or a misnomer. Without further clarification or alternative nomenclature, a detailed technical guide as requested cannot be generated.
Researchers, scientists, and drug development professionals interested in a specific area of chemical synthesis or a particular class of compounds are encouraged to provide more specific details or alternative names to facilitate a more successful literature search and analysis.
T20 (Enfuvirtide): A Technical Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo studies of T20 (Enfuvirtide), the first-in-class HIV fusion inhibitor. T20 is a synthetic 36-amino-acid peptide that mimics a component of the HIV-1 fusion machinery, effectively preventing the virus from entering and infecting host cells.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Mechanism of Action
T20's mechanism of action is centered on the inhibition of HIV-1 envelope glycoprotein (B1211001) gp41-mediated membrane fusion.[2][3] The viral entry process begins with the binding of the viral surface glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5).[4] This binding triggers a conformational change in gp41, exposing a region known as the N-terminal heptad repeat (HR1). Another region, the C-terminal heptad repeat (HR2), then folds back to interact with HR1, forming a six-helix bundle. This process brings the viral and cellular membranes into close proximity, facilitating fusion and viral entry.
T20 is designed to mimic the HR2 region of gp41.[3] It competitively binds to the HR1 region, preventing the formation of the six-helix bundle.[3] This disruption of the fusion process effectively blocks the virus from entering the host cell.[1]
Quantitative In Vitro Data
The in vitro potency of T20 and its derivatives has been evaluated in various assays, primarily measuring the concentration required to inhibit viral activity by 50% (IC50) or 50% effective concentration (EC50).
| Compound | Assay Type | Cell Line/Virus Strain | IC50 / EC50 (nM) | Fold Increase in Potency vs. T20 | Reference |
| T20 (Enfuvirtide) | Cell Fusion Assay | - | 24.17 | - | [5] |
| Single-Cycle Entry Assay | - | 9.41 | - | [5] | |
| HIV-1 Infection (JRCSF) | - | 5.19 | - | [5] | |
| Inhibition of diverse HIV-1 isolates | - | 29.45 | - | [5] | |
| Antiviral Activity vs. primary HIV-1 isolates | - | 6 - 91 | - | [6] | |
| LP-40 | Cell Fusion Assay | - | 0.41 | 58.95 | [5] |
| Single-Cycle Entry Assay | - | 0.44 | 21.38 | [5] | |
| HIV-1 Infection (JRCSF) | - | 0.28 | 10.54 | [5] | |
| Inhibition of diverse HIV-1 isolates | - | 4.29 | - | [5] | |
| Enfuvirtide-PEG Conjugate (EP) | Antiviral Activity vs. primary HIV-1 isolates | - | 6 - 91 | Comparable to Enfuvirtide (B549319) | [6] |
| LP-52 | Inhibition of HIV-1 pseudotypes | - | 0.017 | 2050 | [7] |
Quantitative In Vivo Data
In vivo studies have been crucial in demonstrating the clinical efficacy of T20. These studies typically measure the reduction in viral load and the increase in CD4+ T-cell counts in HIV-1 infected individuals.
| Study/Trial | Patient Population | Treatment Regimen | Duration | Key Findings | Reference |
| Phase I Clinical Trial | HIV-infected individuals | Intravenous enfuvirtide | - | Substantial decline in HIV plasma viral load in the highest dose group. | [2] |
| TORO 1 & TORO 2 (Phase III) | Highly antiretroviral-experienced | Enfuvirtide + Optimized Background (OB) vs. OB alone | 24 weeks | Mean viral load reduction of ~1.0 log10 copies/mL greater in the enfuvirtide group. | [2] |
| Mexican Cohort Study | Highly antiretroviral-experienced | Enfuvirtide-based salvage therapy | 48 weeks | At week 48, 81.4% of patients had HIV-1 RNA <400 copies/mL and 55.5% had <50 copies/mL. Significant increase in CD4+ cells. | [8] |
Experimental Protocols
A variety of in vitro and in vivo models are utilized to assess the efficacy and mechanism of action of T20.
In Vitro Assays
1. HIV-Cell Fusion Assay: This assay measures the ability of a compound to inhibit the fusion of HIV-1 envelope-expressing cells with target cells expressing CD4 and coreceptors.[4]
-
Methodology:
-
Cell Preparation: Effector cells (e.g., 293T) are co-transfected with plasmids expressing the HIV-1 envelope glycoprotein and a reporter enzyme fragment (e.g., the α fragment of β-galactosidase).[9] Target cells are co-transfected with plasmids for CD4, a coreceptor, and the complementary enzyme fragment (e.g., the ω fragment).[9]
-
Compound Incubation: The test compound (e.g., T20) is serially diluted and added to a mixture of effector and target cells.
-
Fusion Induction: Cell-cell fusion is allowed to proceed at 37°C.[9]
-
Signal Detection: The activity of the reconstituted reporter enzyme is measured, which is proportional to the degree of cell fusion.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of fusion inhibition against the compound concentration.
-
2. Viral Infectivity Assay (Single-Cycle Entry Assay): This assay quantifies the inhibition of virus entry into host cells using pseudoviruses.[5]
-
Methodology:
-
Pseudovirus Production: Pseudoviruses are generated, typically by co-transfecting cells (e.g., 293T) with an HIV-1 Env-expressing plasmid and an HIV-1 backbone plasmid that contains a reporter gene (e.g., luciferase) but is replication-incompetent.
-
Infection: Target cells (e.g., TZM-bl) are incubated with the pseudoviruses in the presence of varying concentrations of the inhibitor.
-
Reporter Gene Expression: After a set incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene expression is measured.[9]
-
Data Analysis: The reduction in reporter gene expression correlates with the inhibition of viral entry, and the IC50 is determined.[9]
-
In Vivo Models
1. Humanized Mouse Models: These models involve engrafting immunodeficient mice with human immune cells or tissues, creating a system that can be infected with HIV-1.[10][11]
References
- 1. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 2. Enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
- 5. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effectiveness of enfuvirtide in a cohort of highly antiretroviral-experienced HIV-1-infected patients in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Models of HIV Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
T20-M: A Technical Guide to the Therapeutic Targets of its Core Components, Metformin and Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
T20-M is a combination oral hypoglycemic agent formulated for the management of type 2 diabetes mellitus. It comprises two active pharmaceutical ingredients: Metformin (B114582) , a biguanide, and Teneligliptin (B1682743) , a dipeptidyl peptidase-4 (DPP-4) inhibitor. This technical guide provides an in-depth exploration of the molecular mechanisms and therapeutic targets of each component, offering a comprehensive resource for researchers and drug development professionals. The synergistic action of these two drugs, targeting distinct pathways in glucose homeostasis, provides a potent therapeutic strategy for glycemic control.
Quantitative Data on Efficacy and Binding Affinity
The clinical efficacy and binding affinities of Teneligliptin and Metformin have been extensively characterized. The following tables summarize key quantitative data from various in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of Teneligliptin against DPP-4
| Enzyme Source | IC50 (nmol/L) | Reference |
| Recombinant Human DPP-4 | 0.889 | [1] |
| Human Plasma DPP-4 | 1.75 | [1][2] |
| Rat Plasma DPP-4 | ~1 | [3] |
Table 2: Clinical Efficacy of Teneligliptin (20 mg/day) in Patients with Type 2 Diabetes
| Parameter | Baseline Value | Change from Baseline | Placebo-Adjusted Change | Study Duration | Reference |
| HbA1c (%) | 7.9% | -0.90% | -0.78% | 16 weeks | [4] |
| 7.5% | -0.84% | -0.76% | 12 weeks | [5][6][7] | |
| Fasting Plasma Glucose (mg/dL) | ~155 mg/dL | -16.79 mg/dL | -22.42 mg/dL | 16 weeks | [4] |
| Not Specified | Not Specified | -14.1 mg/dL | 12 weeks | [5] |
Table 3: Clinical Efficacy of Metformin in Patients with Type 2 Diabetes
| Parameter | Dosage | Change from Baseline (vs. Placebo) | Study Duration | Reference |
| HbA1c (%) | Monotherapy | -1.12% | ≥ 12 weeks | [8] |
| Add-on to Oral Therapy | -0.95% | ≥ 12 weeks | [8] | |
| Add-on to Insulin (B600854) | -0.60% | ≥ 12 weeks | [8] | |
| 500 mg/day | -0.6% | 11 weeks | [9] | |
| 2000 mg/day | -2.0% | 11 weeks | [9] | |
| Fasting Plasma Glucose (mg/dL) | 500 mg/day | -19 mg/dL | 11 weeks | [9] |
| 2000 mg/day | -84 mg/dL | 11 weeks | [9] | |
| Hepatic Glucose Production | ~1.5 g/kg/day | -24% | 3 months | [10] |
Table 4: Binding Affinity of Metformin
| Target | Affinity Metric | Value | Reference |
| Mitochondrial Complex I | IC50 (in isolated enzyme) | ~20 mM | [11] |
| Apparent IC50 (in isolated mitochondria) | 15 mM | [12] |
Therapeutic Targets and Signaling Pathways
Teneligliptin: Targeting the Incretin (B1656795) System via DPP-4 Inhibition
Teneligliptin exerts its therapeutic effect by potently and selectively inhibiting the enzyme Dipeptidyl Peptidase-4 (DPP-4).[13] DPP-4 is a serine protease that plays a critical role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14]
By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP. This leads to:
-
Enhanced Glucose-Dependent Insulin Secretion: Active incretins potentiate insulin release from pancreatic β-cells in response to elevated blood glucose levels.
-
Suppressed Glucagon (B607659) Secretion: GLP-1, in particular, inhibits the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.
The unique "J-shaped" structure of Teneligliptin, formed by five contiguous rings, contributes to its high binding affinity and sustained inhibition of the DPP-4 enzyme.[13] This structural feature allows for strong interactions with the S1, S2, and S2 extensive subsites of the DPP-4 active site.[15][16]
Metformin: A Multi-Target Approach to Glycemic Control
Metformin's mechanism of action is more complex and multifaceted, involving both hepatic and peripheral effects. The primary molecular target is widely considered to be mitochondrial respiratory chain complex I .[12][14][17]
Inhibition of complex I by metformin leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status activates AMP-activated protein kinase (AMPK) , a central regulator of cellular metabolism.[6][13]
Activation of AMPK by metformin results in:
-
Inhibition of Hepatic Gluconeogenesis: AMPK activation leads to the phosphorylation and inhibition of enzymes involved in glucose production in the liver.[18] Metformin has been shown to reduce hepatic glucose production by approximately 24-33%.[10][18]
-
Increased Glucose Uptake in Peripheral Tissues: AMPK activation promotes the translocation of glucose transporters (GLUT4) to the cell surface in muscle and adipose tissue, enhancing glucose uptake from the bloodstream.
-
Modulation of Lipid Metabolism: AMPK activation inhibits fatty acid synthesis and promotes fatty acid oxidation.
Recent evidence also points to AMPK-independent mechanisms and a significant role for the gut in metformin's action.[13] Metformin can alter the gut microbiome and increase the secretion of GLP-1.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.[13][14][19][20]
Objective: To quantify the inhibitory potency of a test compound (e.g., Teneligliptin) on DPP-4 enzyme activity.
Materials:
-
Recombinant Human DPP-4 enzyme
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)
-
Test compound (Teneligliptin) and positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human DPP-4 in assay buffer.
-
Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in assay buffer.
-
Prepare a serial dilution of the test compound and positive control in assay buffer to cover a range of concentrations.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity Control: Add assay buffer, diluted DPP-4 enzyme, and the solvent used for the inhibitor (e.g., DMSO).
-
Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the diluted test compound solution.
-
Background Wells: Add assay buffer and the solvent used for the inhibitor.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence rate from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular AMPK Activation Assay (Western Blot)
This protocol describes a method to assess the activation of AMPK in cultured cells following treatment with a compound like Metformin by detecting the phosphorylation of the AMPKα subunit at Threonine 172.[21][22][23][24]
Objective: To determine if a test compound induces the phosphorylation and activation of AMPK in a cellular context.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Test compound (Metformin)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of the test compound for the desired time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against total AMPKα to normalize for protein loading.
-
Data Analysis:
-
Quantify the band intensities for phospho-AMPKα and total AMPKα using densitometry software.
-
Calculate the ratio of phospho-AMPKα to total AMPKα for each sample to determine the relative level of AMPK activation.
Logical Relationships in Drug Development
The development of a combination therapy like this compound involves a logical progression of preclinical and clinical evaluation to assess the synergistic or additive effects of the individual components. The following diagram illustrates a generalized workflow for the preclinical evaluation of a combination of antidiabetic drugs.
Conclusion
This compound represents a rational combination therapy for type 2 diabetes, leveraging the distinct and complementary mechanisms of its components, Teneligliptin and Metformin. Teneligliptin's potent and selective inhibition of DPP-4 enhances the incretin pathway, leading to glucose-dependent insulin secretion and glucagon suppression. Metformin's primary action on mitochondrial complex I activates AMPK, resulting in reduced hepatic glucose production and increased peripheral glucose uptake. This in-depth technical guide provides a foundational resource for understanding the molecular targets and signaling pathways of these two important antidiabetic agents, which is essential for ongoing research and the development of novel therapeutic strategies.
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teneligliptin, DPP-4 inhibitor (CAS 760937-92-6) | Abcam [abcam.com]
- 4. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) [e-dmj.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism by Which Metformin Reduces Glucose Production in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Effect of switching to teneligliptin from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metformin targets mitochondrial complex I to lower blood glucose levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Understanding of Metformin Effect on the Control of Hyperglycemia in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 20. abcam.com [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 23. benchchem.com [benchchem.com]
- 24. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
T20-M and its Homologous and Analogous Compounds: A Technical Guide to HIV-1 Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of T20 (Enfuvirtide), the first-in-class HIV-1 fusion inhibitor, and its homologous and analogous compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics. This document details the molecular mechanisms of action, structure-activity relationships, and the evolution of these peptide-based inhibitors. Quantitative data on antiviral activity, binding affinities, and pharmacokinetic profiles are summarized in comparative tables. Furthermore, detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to facilitate further research and development in this critical area of HIV-1 therapeutics.
Introduction: The HIV-1 Fusion Process as a Therapeutic Target
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated process mediated by the viral envelope glycoprotein (B1211001) (Env), a trimer of gp120 and gp41 heterodimers. This process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages. This initial interaction triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] The engagement of the coreceptor initiates a cascade of refolding events in the transmembrane gp41 subunit, leading to the insertion of its fusion peptide into the host cell membrane. Subsequently, the heptad repeat regions (HR1 and HR2) of gp41 associate to form a stable six-helix bundle (6-HB), a critical structure that brings the viral and cellular membranes into close proximity, ultimately driving membrane fusion and the release of the viral capsid into the cytoplasm.[1][2]
The essential nature of the 6-HB formation presents a vulnerable target for therapeutic intervention. T20 (Enfuvirtide) was the first drug developed to specifically inhibit this step of the viral life cycle.
T20 (Enfuvirtide): The Pioneer of Fusion Inhibition
T20, also known as DP-178, is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (CHR) region of HIV-1 gp41. Its mechanism of action involves competitive binding to the N-terminal heptad repeat (NHR) of gp41, thereby preventing the interaction between the viral NHR and CHR domains. This obstruction of 6-HB formation stalls the fusion process, effectively blocking viral entry into the host cell.
Homologous and Analogous Compounds: Definitions
In the context of this guide, the terms "homologous" and "analogous" are defined as follows:
-
Homologous Compounds: These are compounds that belong to the same chemical series and share a common structural backbone but differ by a repeating unit, such as a methylene (B1212753) group (-CH2-). In the context of T20, this can be extended to peptides with high sequence similarity and the same mechanism of action, derived from the same gp41 region.
-
Analogous Compounds: These are compounds that have a similar function (in this case, HIV fusion inhibition) but may have different structural origins or modes of binding to the target. This category includes peptides derived from different regions of gp41, modified peptides with non-natural components, and small molecules that inhibit the same process.
A Comparative Analysis of T20 Homologs and Analogs
The success of T20 spurred the development of a new generation of fusion inhibitors with improved potency, pharmacokinetic profiles, and resistance profiles. This section provides an overview of key homologous and analogous compounds.
T-1249
T-1249 is a second-generation 39-amino acid synthetic peptide inhibitor. It is a chimaera of HIV-1, HIV-2, and SIV Env sequences, designed to have broader and more potent activity, particularly against T20-resistant strains.[3] Quantitative analysis has shown that T-1249 has a significantly higher affinity for cell membranes compared to enfuvirtide (B549319), which may contribute to its enhanced efficacy by increasing its local concentration near the site of viral fusion.[4][5]
C34
C34 is a 34-amino acid peptide corresponding to the C-heptad repeat of gp41 and is a potent inhibitor of HIV-1 fusion.[6][7] Its mechanism is homologous to T20, involving the disruption of the 6-HB. C34 has been shown to have a broad spectrum of activity against various HIV-1 and SIV strains, with IC50 values in the nanomolar range.[6][7]
PEGylated Peptides
A significant limitation of early peptide inhibitors like T20 and C34 is their short in vivo half-life. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a strategy to overcome this. PEGylated C34 derivatives, such as PEG2kC34 and PEG5kC34, have demonstrated significantly prolonged plasma half-lives while retaining potent anti-HIV-1 activity.[8]
Lipopeptides
Lipopeptides are a class of fusion inhibitors where a lipid moiety is attached to the peptide sequence. This modification enhances the compound's association with the cell membrane, thereby increasing its local concentration and potency.
-
LP-11 and LP-19: These lipopeptides, derived from a short peptide template, have shown marked improvements in antiviral potency and in vivo stability.[9] LP-19, in particular, exhibits potent and broad-spectrum activity.[9]
-
LP-40: A T20-based lipopeptide, LP-40 demonstrates greatly improved anti-HIV activity and is a more potent inhibitor of cell-cell fusion compared to cell-free virus infection.[10][11]
-
LP-46: A T1249-based lipopeptide, LP-46, has shown exceptionally potent and broad inhibitory activity against a wide range of HIV-1 subtypes, HIV-2, and SIV, with IC50 values in the low picomolar range.[12]
Quantitative Data Summary
The following tables summarize the available quantitative data for T20 and its key homologous and analogous compounds to facilitate a comparative analysis.
Table 1: Antiviral Activity (IC50/EC50)
| Compound | Target Virus/Assay | IC50/EC50 (nM) | Reference(s) |
| T20 (Enfuvirtide) | HIV-1 NL4-3 | ~26.73 (mean IC50) | [12] |
| Cell-cell fusion | 7.17 | [9] | |
| T-1249 | HIV-1 NL4-3 | 3.3 | [12] |
| HIV-1 JRCSF | 1.67 | [12] | |
| C34 | HIV-1 LAV | 4-20 | [6][7] |
| SIV mac239 | 10 nM - 8 µM | [6] | |
| PEG2kC34 | HIV-1 NL4-3 | ~4-5 | [8] |
| Cell-cell fusion | ~36 | [8] | |
| PEG5kC34 | HIV-1 NL4-3 | ~4-5 | [8] |
| Cell-cell fusion | ~36 | [8] | |
| LP-11 | HIV-1 isolates (mean) | 1.29 - 1.3 | [9] |
| LP-19 | HIV-1 isolates (mean) | 0.41 - 0.5 | [9] |
| Cell-cell fusion | 0.14 | [9] | |
| LP-40 | HIV-1 isolates (mean) | 3.94 | [12] |
| Cell-cell fusion | 0.25 | [12] | |
| LP-46 | HIV-1 isolates (mean) | 0.08 | [12] |
| Cell-cell fusion | 0.16 | [12] |
Table 2: Binding Affinity (Kd)
| Compound | Binding Partner | Kd (nM) | Method | Reference(s) |
| Enfuvirtide (T20) | N46 (gp41 fragment) | 307 | SPR | [13] |
| Enfuvirtide-PEG conjugate | N46 (gp41 fragment) | 307 - 1410 | SPR | [13] |
| C34 | 5-helix (prehairpin mimetic) | 300 - 2000 | ITC | [14] |
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference(s) |
| Enfuvirtide (T20) | Half-life (t1/2) | 3.8 hours | Human | [15] |
| Bioavailability (SC) | 84.3% | Human | [15] | |
| C34 | Half-life (t1/2) | ~1.1 hours | Rat | [8] |
| PEG2kC34 | Half-life (t1/2) | 2.6 hours | Rat | [8] |
| PEG5kC34 | Half-life (t1/2) | 5.1 hours | Rat | [8] |
| Enfuvirtide-PEG conjugate | Half-life (t1/2) | 16.1 hours | Rat | [13] |
Signaling Pathways in HIV-1 Entry and Inhibition
The process of HIV-1 entry is not merely a passive event but involves intricate signaling cascades within the host cell. The binding of gp120 to CD4 and a coreceptor can trigger intracellular signaling pathways. Furthermore, the mTOR (mammalian target of rapamycin) signaling pathway has been identified as a crucial regulator of the cellular environment, influencing HIV-1 entry, replication, and latency.[16][17]
HIV-1 Entry Signaling Pathway
The binding of the HIV-1 envelope glycoprotein to CD4 and a coreceptor initiates a cascade of conformational changes that are essential for membrane fusion.
Caption: HIV-1 entry pathway and the mechanism of T20 inhibition.
mTOR Signaling in HIV-1 Infection
The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. HIV-1 has been shown to modulate this pathway to create a favorable environment for its replication. mTORC1 and mTORC2 are two distinct complexes that can be activated by upstream signals, such as the PI3K/Akt pathway, which can be triggered by HIV-1 Env binding.[16][17]
Caption: Simplified overview of mTOR signaling activation during HIV-1 entry.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of T20 and its analogs.
HIV-1 Pseudovirus Production and Titration
Objective: To produce single-round infectious HIV-1 pseudoviruses and determine their infectious titer.
Materials:
-
293T/17 cells
-
Env-expressing plasmid
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6 or PEI)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
TZM-bl cells (for titration)
-
DEAE-Dextran
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed 293T/17 cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.[18]
-
Transfection:
-
Prepare a mixture of the Env-expressing plasmid and the Env-deficient backbone plasmid.
-
Add the plasmid mixture to the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation.[19]
-
Add the transfection complexes to the 293T/17 cells and incubate for 3-8 hours.[19]
-
Replace the medium with fresh growth medium.
-
-
Virus Harvest:
-
Titration (TCID50 Determination):
-
Prepare serial dilutions of the pseudovirus stock.
-
Add the virus dilutions to TZM-bl cells in a 96-well plate.
-
Add DEAE-Dextran to enhance infection.[19]
-
Incubate for 48-72 hours.[18]
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% tissue culture infectious dose (TCID50) based on the luciferase readings.
-
HIV-1 Env-Mediated Cell-Cell Fusion Assay
Objective: To measure the inhibition of cell-cell fusion mediated by HIV-1 Env.
Materials:
-
Effector cells: HEK293T cells expressing HIV-1 Env and Tat.
-
Target cells: TZM-bl cells (containing a Tat-responsive luciferase reporter gene).
-
Test compounds (e.g., T20 and its analogs).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Effector Cell Preparation: Transfect HEK293T cells with plasmids expressing HIV-1 Env and Tat.
-
Target Cell Seeding: Seed TZM-bl cells in a 96-well plate and culture overnight.
-
Co-culture and Inhibition:
-
Detach the transfected HEK293T cells.
-
Add the effector cells to the target cells in the presence of serial dilutions of the test compounds.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for cell fusion.
-
-
Signal Detection:
-
Lyse the co-cultured cells.
-
Measure the luciferase activity, which is proportional to the extent of cell fusion.
-
Calculate the 50% effective concentration (EC50) of the inhibitors.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between a fusion inhibitor and its target (e.g., T20 and a gp41 NHR peptide).
Materials:
-
Isothermal titration calorimeter.
-
Purified peptide inhibitor (in the syringe).
-
Purified target protein/peptide (in the sample cell).
-
Dialysis buffer.
Protocol:
-
Sample Preparation:
-
ITC Experiment:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the peptide inhibitor into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Initiate the titration, where small aliquots of the inhibitor are injected into the sample cell.
-
-
Data Analysis:
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per mole of injectant versus the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Structure-Activity Relationship (SAR) and Resistance
The development of resistance to T20 is primarily associated with mutations in the HR1 domain of gp41, the binding site for the inhibitor. These mutations can reduce the binding affinity of T20, thereby diminishing its inhibitory activity. Understanding the SAR of T20 and its analogs is crucial for designing next-generation inhibitors that can overcome resistance. For instance, modifications at the N- and C-termini of C-peptide inhibitors, including the addition of lipid moieties, have been shown to significantly enhance their binding affinity and antiviral potency.
Conclusion and Future Directions
T20 and its homologous and analogous compounds represent a critical class of antiretroviral drugs that target a key step in the HIV-1 life cycle. The evolution from the first-generation T20 to highly potent and long-acting lipopeptides demonstrates the power of rational drug design informed by a deep understanding of the viral fusion mechanism. Future research in this area will likely focus on the development of novel inhibitors with even broader activity against diverse HIV-1 subtypes and resistance mutations, as well as the exploration of new delivery strategies to improve patient adherence and treatment outcomes. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource to support these ongoing efforts in the fight against HIV/AIDS.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. HIV Entry and Envelope Glycoprotein-mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 fusion inhibitor peptides enfuvirtide and T-1249 interact with erythrocyte and lymphocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Fusion Inhibitor Peptides Enfuvirtide and T-1249 Interact with Erythrocyte and Lymphocyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential inhibition of HIV-1 and SIV envelope-mediated cell fusion by C34 peptides derived from the C-terminal heptad repeat of gp41 from diverse strains of HIV-1, HIV-2, and SIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Lipopeptide HIV-1/2 Fusion Inhibitor with Highly Potent In Vitro, Ex Vivo, and In Vivo Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exceptional potency and structural basis of a T1249-derived lipopeptide fusion inhibitor against HIV-1, HIV-2, and simian immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The C34 Peptide Fusion Inhibitor Binds to the Six-Helix Bundle Core Domain of HIV‑1 gp41 by Displacement of the C-Terminal Helical Repeat Region - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Frontiers | HIV-1 replication and latency are balanced by mTOR-driven cell metabolism [frontiersin.org]
- 17. Modulation of mTORC1 Signaling Pathway by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hiv.lanl.gov [hiv.lanl.gov]
- 19. hiv.lanl.gov [hiv.lanl.gov]
An In-depth Technical Guide to Oncostatin M (OSM): A Literature Review and Existing Research
A Note on Terminology: The term "T20-M" is ambiguous in scientific literature. It can refer to a lead peptide inhibitor of the UBE2C protein in breast cancer research, as well as a metabolite in Atropa belladonna.[1][2][3] However, given the request for detailed signaling pathways, experimental protocols, and quantitative data, this review will focus on Oncostatin M (OSM) . OSM is a well-researched pleiotropic cytokine of the interleukin-6 (IL-6) family, and its associated literature aligns with the in-depth technical requirements of this guide.[4][5]
Introduction to Oncostatin M (OSM)
Oncostatin M (OSM) is a multifunctional cytokine belonging to the IL-6 family, which also includes IL-6, leukemia inhibitory factor (LIF), and IL-11, among others.[5][6] Initially identified for its ability to inhibit the growth of certain tumor cells, its name is derived from "onco" for cancer and "statin" for inhibitor.[5] Produced primarily by activated immune cells such as T cells, monocytes, and macrophages, OSM is a key regulator of various biological processes including inflammation, hematopoiesis, liver regeneration, and the development of the central nervous system.[4][7] It exerts its effects by signaling through two distinct receptor complexes, leading to the activation of multiple intracellular pathways.[4][8]
Oncostatin M Signaling Pathways
OSM is unique within the IL-6 family in its ability to signal through two different heterodimeric receptor complexes. This duality contributes to its wide range of biological activities.[4]
-
Type I OSM Receptor: This complex is composed of the leukemia inhibitory factor receptor (LIFR) and gp130. It can be activated by both OSM and LIF.[9]
-
Type II OSM Receptor: This complex consists of the OSM-specific receptor subunit (OSMRβ) and gp130. The type II receptor is the high-affinity receptor for OSM.[6][10]
Upon OSM binding, the receptor subunits dimerize, leading to the activation of associated Janus kinases (JAKs). These kinases then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for various signaling proteins and initiating downstream cascades.[10][11]
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade activated by OSM.[5] Receptor-associated JAKs (predominantly JAK1, JAK2) phosphorylate STAT proteins, mainly STAT1, STAT3, and STAT5.[4][12] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation, cell proliferation, and differentiation.[11]
The Ras-MAPK Pathway
OSM signaling also triggers the activation of the Ras-MAPK (mitogen-activated protein kinase) pathway, particularly the ERK1/2 cascade.[10][11] This pathway is initiated by the recruitment of adaptor proteins like Grb2 and Shc to the phosphorylated receptor complex, which in turn activates the small GTPase Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.[10]
The PI3K-Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)-Akt pathway is another important signaling route activated by OSM, playing roles in cell survival and metabolism.[4][12] Upon receptor activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets to mediate its effects.[11][12]
Quantitative Data Presentation
Research has quantified the expression of OSM and its receptors in various disease states, as well as the downstream effects of OSM stimulation.
Table 1: Expression of OSM and OSMR in Inflammatory Bowel Disease (IBD)
| Target | Condition | Fold Change vs. Control | p-value | Reference |
|---|---|---|---|---|
| OSM mRNA | Inflamed IBD Mucosa | Increased | < 0.05 | [12][13] |
| OSMR mRNA | Inflamed IBD Mucosa | Increased | < 0.05 | [12][13] |
| gp130 mRNA | Inflamed IBD Mucosa | Increased | < 0.05 |[13] |
Table 2: OSM-induced Chemokine Expression in Intestinal Subepithelial Myofibroblasts (SEMFs)
| Chemokine | Condition | Fold Change vs. Unstimulated | p-value | Reference |
|---|---|---|---|---|
| CCL2 | OSM Stimulation | Dose-dependent increase | < 0.001 | [13] |
| CXCL9 | OSM Stimulation | Dose-dependent increase | < 0.05 | [13] |
| CXCL10 | OSM Stimulation | Dose-dependent increase | < 0.001 | [13] |
| CXCL11 | OSM Stimulation | Dose-dependent increase | < 0.001 |[13] |
Table 3: Correlation of OSMR Expression with Chemokines in IBD Mucosal Biopsies
| Correlate | Correlation with OSMR | p-value | Reference |
|---|---|---|---|
| CCL2 | Positive | < 0.001 | [13] |
| CXCL9 | Positive | < 0.001 | [13] |
| CXCL10 | Positive | 0.045 | [13] |
| CXCL11 | Positive | 0.033 |[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in OSM research.
Fecal-Induced Peritonitis (FIP) Model of Sepsis in Mice
This in vivo model is used to study the role of OSM signaling in sepsis.[14]
-
Animal Model: Wild-type and OSMR knockout mice are used. Advanced age groups may be included to increase clinical relevance.[14]
-
Induction of Sepsis: A fecal slurry is prepared from healthy donor mice and administered via intraperitoneal (IP) injection to experimental mice to induce peritonitis.[14]
-
Monitoring: Survival rates are monitored over a set period.
-
Sample Collection: At specified time points, peritoneal lavage fluid is collected to quantify bacterial load and inflammatory cell influx. Blood and tissues (e.g., spleen, lung) are harvested for cytokine analysis and flow cytometry.[14]
-
Analysis:
-
Bacterial Load: Peritoneal fluid is serially diluted and plated on agar (B569324) plates to count colony-forming units (CFUs).[14]
-
Cytokine Analysis: Cytokine levels in plasma and tissue homogenates are measured using multiplex assays (e.g., Luminex).[14]
-
Flow Cytometry: Immune cell populations (e.g., neutrophils, macrophages) in the peritoneal cavity and spleen are quantified and phenotyped.[14]
-
Isolation and Culture of Human Intestinal Subepithelial Myofibroblasts (SEMFs)
This in vitro protocol is used to study the direct effects of OSM on a key stromal cell type in the gut.[13]
-
Tissue Source: Mucosal biopsies are obtained from healthy controls and patients with IBD during routine endoscopy.
-
Isolation:
-
Epithelial cells are removed by incubation with EDTA.
-
The remaining tissue is digested with collagenase and DNase.
-
The resulting cell suspension is passed through a cell strainer.
-
SEMFs are isolated based on their characteristic of adhering to plastic culture dishes.
-
-
Cell Culture and Stimulation:
-
SEMFs are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).
-
For experiments, cells are serum-starved and then stimulated with recombinant human OSM at various concentrations. Co-stimulation with other cytokines like IL-1α/TNF-α can also be performed.[13]
-
-
Analysis:
-
Gene Expression: RNA is extracted from the cells, and quantitative PCR (qPCR) is performed to measure the mRNA levels of target genes (e.g., chemokines, extracellular matrix proteins).[13]
-
Protein Expression: Protein levels in cell lysates or culture supernatants can be measured by methods such as ELISA or Western blotting.
-
Analysis of STAT3 Phosphorylation via Western Blot
This is a standard method to confirm the activation of the JAK/STAT pathway downstream of OSM receptor engagement.[15]
-
Cell Lysis: Cells (e.g., SEMFs, cancer cell lines) are stimulated with OSM for various time points (e.g., 0, 15, 30, 60 minutes). After stimulation, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
To control for protein loading, the membrane is often stripped and re-probed with an antibody for total STAT3.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities can be quantified using densitometry software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncostatin M (OSM) Signaling Pathways: R&D Systems [rndsystems.com]
- 5. Frontiers | The clinical relevance of OSM in inflammatory diseases: a comprehensive review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oncostatin M (OSM) Signaling Pathways: R&D Systems [rndsystems.com]
- 9. Signaling network of Oncostatin M pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Oncostatin M drives intestinal inflammation in mice and its abundance predicts response to tumor necrosis factor-neutralizing therapy in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oncostatin M Induces a Pro-inflammatory Phenotype in Intestinal Subepithelial Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oncostatin M Receptor Type II Knockout Mitigates Inflammation and Improves Survival from Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
T20-M Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of T20-M, a synthetic peptide analogous to the HIV-1 fusion inhibitor T20 (Enfuvirtide), in cell culture experiments. This compound is a valuable tool for studying viral entry mechanisms and for the development of antiviral therapeutics. These protocols are designed to guide researchers in conducting cell-based assays to evaluate the biological activity and cellular effects of this compound.
Introduction
This compound, like its parent compound T20, is a 36-amino acid synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41. Its primary mechanism of action is the inhibition of HIV-1 fusion with target cells.[1][2] this compound binds to the N-terminal heptad repeat (N-HR) of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1] This blockade of viral entry makes this compound a potent inhibitor of HIV-1 replication. In a research setting, this compound is utilized in various cell-based assays to determine its inhibitory concentration, assess its effects on cell viability, and investigate its influence on cellular signaling pathways.
Mechanism of Action Signaling Pathway
This compound acts extracellularly to prevent viral fusion and, as such, does not directly initiate a conventional intracellular signaling cascade. Instead, its "pathway" is the disruption of the HIV-1 entry process. The following diagram illustrates this inhibitory mechanism.
Caption: HIV-1 fusion inhibition by this compound.
Experimental Protocols
General Cell Culture Procedures
Standard mammalian cell culture techniques are required for experiments involving this compound. Adherent and suspension cell lines should be maintained in their recommended growth media, typically supplemented with fetal bovine serum (FBS) and antibiotics.[3]
Materials:
-
Complete growth medium (e.g., RPMI-1640 or DMEM)[3]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
T-75 or T-25 culture flasks
-
CO2 incubator (37°C, 5% CO2)
A general protocol for passaging adherent cells is provided below. Specific cell lines may have unique requirements.
Protocol for Passaging Adherent Cells:
-
Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.
-
Aspirate the old medium from the cell culture flask.
-
Wash the cell monolayer with PBS to remove any remaining serum.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add complete growth medium to inactivate the trypsin.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[4]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new culture flasks at the desired density.
This compound Stock Solution Preparation
This compound is a peptide and should be handled with care to maintain its stability.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water or PBS
-
Low-protein-binding microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile water or PBS to a stock concentration of 1-10 mM.
-
Gently vortex or pipette to dissolve the peptide completely.
-
Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.[5] This assay is crucial to determine if this compound exhibits any cytotoxic effects on the host cells.
Materials:
-
Cells of interest (e.g., T-cell lines like Jurkat or peripheral blood mononuclear cells (PBMCs))
-
96-well flat-bottom culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
If using adherent cells, carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well and pipette up and down to dissolve the formazan (B1609692) crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary:
| Parameter | Typical Range | Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | General knowledge |
| This compound Concentration Range | 1 nM - 100 µM | Based on IC50 values of similar peptides[1] |
| Incubation Time | 24 - 72 hours | [6] |
| MTT Incubation | 4 hours | [6] |
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins (Env) with cells expressing CD4 and a coreceptor (CXCR4 or CCR5).
Materials:
-
Effector cells: A cell line stably expressing HIV-1 Env and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the T7 promoter.
-
Target cells: A cell line expressing CD4, a coreceptor (CXCR4 or CCR5), and T7 RNA polymerase.
-
96-well white or clear-bottom plates
-
This compound serial dilutions
-
Reporter gene assay system (e.g., luciferase assay reagent)
-
Luminometer or spectrophotometer
Protocol:
-
Plate target cells in a 96-well plate and allow them to form a monolayer.
-
On the day of the assay, pre-incubate the effector cells with various concentrations of this compound for 1 hour at 37°C.
-
Add the pre-incubated effector cells to the target cell monolayer.
-
Co-culture the cells for 6-8 hours to allow for cell fusion and reporter gene activation.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Plot the reporter activity against the this compound concentration to determine the IC50 value (the concentration at which 50% of fusion is inhibited).
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference |
| T20 IC50 | ~3 nM | [1] |
| This compound Concentration Range | 0.01 nM - 1 µM | Based on known T20 potency[1] |
| Co-culture Time | 6 - 8 hours | General knowledge |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the antiviral activity and cytotoxicity of this compound.
Caption: Workflow for this compound evaluation.
Troubleshooting and Considerations
-
Peptide Solubility: If this compound is difficult to dissolve, gentle warming or sonication may be helpful. Always use low-protein-binding tubes to prevent loss of material.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting any experiment. High cell passage numbers can lead to altered phenotypes and inconsistent results.
-
MTT Assay Interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to run a cell-free control with this compound and MTT to check for any direct chemical reaction.
-
Inconsistent Results: Variability in cell seeding density, incubation times, and reagent preparation can all contribute to inconsistent results. Maintain strict adherence to protocols.
Conclusion
The protocols outlined in this document provide a framework for the in vitro evaluation of this compound. By employing these cell-based assays, researchers can effectively characterize the anti-HIV-1 activity and cytotoxic profile of this compound, contributing to the broader efforts in antiviral drug discovery and development. These methods are adaptable for high-throughput screening and detailed mechanistic studies.
References
- 1. Interactions of HIV-1 Inhibitory Peptide T20 with the gp41 N-HR Coiled Coil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-cell antigen receptor (TCR) transmembrane peptides: A new paradigm for the treatment of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unco.edu [unco.edu]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. youtube.com [youtube.com]
- 6. eBioscience BestProtocols: Cell Activation, In Vitro: T Cell [diyhpl.us]
Application Notes and Protocols: T20-M (Teneligliptin and Metformin)
Disclaimer: These notes are intended for research, scientific, and drug development professionals. They are not a substitute for professional medical advice.
Introduction
T20-M is a combination oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. It consists of two active ingredients: Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin (B114582), a biguanide. This combination therapy leverages distinct mechanisms of action to achieve greater glycemic control. Metformin reduces hepatic glucose production and intestinal glucose absorption, while Teneligliptin increases insulin (B600854) secretion and decreases glucagon (B607659) levels in a glucose-dependent manner.[1]
These application notes provide a summary of dosage and administration guidelines based on available information, along with relevant experimental protocols for researchers.
Dosage and Administration
Proper dosage and administration of this compound are crucial for achieving optimal glycemic control and minimizing adverse effects. The following table summarizes key quantitative data regarding its use.
Table 1: this compound Dosage and Administration Summary
| Parameter | Guideline | Source |
| Route of Administration | Oral | [1] |
| Frequency | Once daily | [1] |
| Administration with Food | Can be taken with or without food. Taking with food may reduce stomach upset. | [1] |
| Formulation | Tablet. Swallow whole with water. Do not crush, chew, or break. | [1] |
| Storage | Store in a cool, dry place away from sunlight, at 10°C to 25°C or below 30°C. | [1] |
Mechanism of Action
The synergistic effect of this compound is due to the complementary mechanisms of its two components, Teneligliptin and Metformin.
-
Metformin: The primary mechanism of metformin is the activation of AMP-activated protein kinase (AMPK).[2][3][4] This leads to the inhibition of hepatic gluconeogenesis (glucose production in the liver).[2][4][5] It also decreases the intestinal absorption of glucose and improves insulin sensitivity by increasing peripheral glucose uptake and utilization.[2][5]
-
Teneligliptin: As a DPP-4 inhibitor, Teneligliptin prevents the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[4] Elevated levels of active GLP-1 stimulate insulin release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, both in a glucose-dependent manner. This ultimately leads to lower blood glucose levels.[1]
References
Application Notes and Protocols: T20-M (Enfuvirtide) Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
T20-M, widely known as Enfuvirtide (brand name Fuzeon®), is a synthetic 36-amino acid peptide that functions as an HIV fusion inhibitor. It represents the first in its class of antiretroviral drugs, acting extracellularly to prevent the virus from entering host CD4 cells. Enfuvirtide binds to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein, which inhibits the conformational changes required for the fusion of the viral and cellular membranes.[1] Given its peptide nature and parenteral administration, proper solution preparation and understanding its stability are critical for ensuring its therapeutic efficacy and safety.
These application notes provide detailed protocols for the preparation of Enfuvirtide solutions, summarize its stability under various conditions, and outline analytical methods for its assessment.
Data Presentation: Solution Stability
The stability of reconstituted Enfuvirtide solution is influenced by temperature, light, and storage duration. The following tables summarize the available quantitative data on its stability.
Table 1: Stability of Reconstituted Enfuvirtide Solution (90 mg/mL) at Various Temperatures
| Temperature | Storage Duration | Remaining Enfuvirtide (%) | Reference |
| 2-8°C (36-46°F) | 24 hours | >90% | [2] |
| Room Temperature (20-25°C) | Unspecified | Less stable than refrigerated | [3] |
| 37°C | 24 hours | <85% (in PBS, exposed to light) | [3] |
| Frozen | Not Recommended | Potential for physical and chemical alteration | [4] |
Table 2: Influence of Light on the Stability of Enfuvirtide Solution (10 µg/mL in PBS) at 37°C
| Condition | Storage Duration | Remaining Enfuvirtide (%) | Reference |
| Exposed to Light | 24 hours | <85% | [3] |
| Protected from Light (Aluminum Foil) | 24 hours | Significantly higher than light-exposed | [3] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Enfuvirtide Powder
This protocol describes the standard procedure for reconstituting lyophilized Enfuvirtide for laboratory use.
Materials:
-
Vial of lyophilized Enfuvirtide (108 mg)
-
1.1 mL of Sterile Water for Injection (provided with the commercial kit)
-
Sterile syringes (3 mL and 1 mL)
-
Alcohol wipes
Procedure:
-
Ensure all materials are at room temperature.
-
Remove the cap from the Enfuvirtide vial and the Sterile Water for Injection vial.
-
Wipe the rubber stoppers of both vials with an alcohol wipe.
-
Using the 3 mL sterile syringe, draw up 1.1 mL of Sterile Water for Injection.
-
Slowly inject the 1.1 mL of Sterile Water for Injection into the Enfuvirtide vial, directing the stream of water against the side of the vial to minimize foaming.
-
Do not shake the vial. Gently tap the vial with a fingertip for about 10 seconds to start the dissolution process.
-
Gently roll the vial between the palms of your hands to aid dissolution. Avoid vigorous shaking to prevent foaming and potential degradation of the peptide.
-
Allow the vial to stand until the powder is completely dissolved. This may take up to 45 minutes.[2]
-
The final reconstituted solution should be clear, colorless, and free of particulate matter. The final concentration will be approximately 90 mg/mL.[5]
-
If not used immediately, store the reconstituted solution in the original vial in a refrigerator at 2-8°C (36-46°F) and use within 24 hours.[2] Before use, allow the refrigerated solution to return to room temperature.[4]
Protocol 2: Stability Testing of Reconstituted Enfuvirtide Solution
This protocol outlines a general procedure for assessing the stability of a prepared Enfuvirtide solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reconstituted Enfuvirtide solution (prepared as in Protocol 1)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer like phosphate (B84403) or formic acid)
-
Temperature-controlled chambers/incubators
-
Light-protected (amber) and clear vials
Procedure:
-
Sample Preparation: Aliquot the freshly reconstituted Enfuvirtide solution into different sets of vials (clear and light-protected) for storage under various conditions.
-
Storage Conditions:
-
Temperature: Store vials at different temperatures, for example, 2-8°C, room temperature (20-25°C), and an elevated temperature (e.g., 37°C or 40°C).
-
Light Exposure: For each temperature, store one set of vials exposed to ambient light and another set protected from light (e.g., wrapped in aluminum foil or in amber vials).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
HPLC Analysis:
-
Dilute the withdrawn samples to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Monitor the peak area of the intact Enfuvirtide peak.
-
The percentage of remaining Enfuvirtide can be calculated by comparing the peak area at each time point to the peak area at time zero.
-
-
Data Analysis: Plot the percentage of remaining Enfuvirtide against time for each storage condition to determine the degradation kinetics.
Protocol 3: Forced Degradation Study of Enfuvirtide
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Materials:
-
Enfuvirtide solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled water bath or oven
-
Photostability chamber
-
HPLC-MS system for analysis
Procedure:
-
Acid Hydrolysis: Mix the Enfuvirtide solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the Enfuvirtide solution with an equal volume of NaOH solution. Incubate at a controlled temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the Enfuvirtide solution with an equal volume of H₂O₂ solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the Enfuvirtide solution at a high temperature (e.g., 70-80°C) for a specified period.
-
Photodegradation: Expose the Enfuvirtide solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS method to separate and identify the degradation products. One known metabolite is a deaminated form of the parent drug, referred to as M-20.[6]
Mandatory Visualizations
Caption: Workflow for the reconstitution of lyophilized Enfuvirtide powder.
Caption: Key factors influencing the stability of reconstituted Enfuvirtide solution.
Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 fusion.
References
- 1. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Thermostable chaperone-based polypeptide biosynthesis: Enfuvirtide model product quality and protocol-related impurities | PLOS One [journals.plos.org]
- 4. Bioanalytical method development and validation for a large peptide HIV fusion inhibitor (Enfuvirtide, T-20) and its metabolite in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Archived Drugs: Enfuvirtide (T-20, Fuzeon) | NIH [clinicalinfo.hiv.gov]
- 6. Pharmacokinetics, Pharmacodynamics and Drug Interaction Potential of Enfuvirtide | springermedicine.com [springermedicine.com]
T20-M Peptide: Application Notes and Protocols for Molecular Biology Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T20-M, a synthetic peptide also known as Enfuvirtide, in various molecular biology assays. This compound is a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry, making it an invaluable tool for studying viral fusion and for the screening of novel antiretroviral drugs.[1][2][3][4][5]
Introduction
This compound is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (CHR) region of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[5] Its primary mechanism of action is the inhibition of the conformational changes in gp41 required for the fusion of the viral and host cell membranes.[3][4][6] this compound binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle (6HB), a critical step in the membrane fusion process.[1][7] This targeted action makes this compound a highly specific and effective tool for a range of in vitro assays.
Mechanism of Action: HIV-1 Fusion Inhibition
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[1][3] This binding triggers a series of conformational changes in gp120 and gp41. The fusion peptide of gp41 is inserted into the host cell membrane, and the gp41 NHR and CHR domains interact to form a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating fusion. This compound competitively binds to the NHR, obstructing the formation of this fusogenic structure.[1][5]
Caption: HIV-1 entry and this compound mediated fusion inhibition pathway.
Quantitative Data: this compound Inhibitory Activity
The inhibitory activity of this compound is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of viral activity in a given assay. IC50 values can vary depending on the HIV-1 strain, the cell line used, and the specific assay format.
| Assay Type | HIV-1 Strain/Env | Cell Line | IC50 (nM) | Reference(s) |
| Cell-Cell Fusion | HXB2 | - | 24.17 | [1] |
| Cell-Cell Fusion | HXB2 | - | 28 | [8] |
| Cell-Cell Fusion | - | - | 23 ± 6 | [2] |
| Pseudovirus Entry | NL4-3 | - | 9.41 | [1] |
| Viral Infection | JRCSF | - | 5.19 | [1] |
| Viral Infection | IIIB | MT-2 | 26 | [8] |
| Bystander Cell Death | - | CD4 T cells | ~9 (0.04 µg/ml) | [9] |
Experimental Protocols
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins (effector cells) with cells expressing CD4 and coreceptors (target cells). Fusion events can be quantified using a reporter gene system, such as luciferase or β-galactosidase, which is activated upon cell fusion.
Caption: Workflow for a cell-cell fusion inhibition assay using this compound.
Materials:
-
Effector Cells: HEK293T cells transiently or stably expressing the desired HIV-1 envelope glycoprotein (e.g., from HXB2 or NL4-3 strains).
-
Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
This compound Peptide: Lyophilized peptide, reconstituted in sterile water or PBS to a stock concentration of 1 mM.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Luciferase Assay Reagent: Commercially available kit (e.g., Promega Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Preparation:
-
The day before the assay, seed target TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare effector HEK293T cells expressing the HIV-1 Env.
-
-
This compound Dilution:
-
On the day of the assay, prepare serial dilutions of the this compound stock solution in culture medium. A typical starting concentration is 1 µM, with 10-fold serial dilutions.
-
-
Co-culture and Treatment:
-
Add 50 µL of the diluted this compound or control medium to the wells containing the target cells.
-
Add 50 µL of the effector cell suspension (at a 1:1 or 1:2 effector to target cell ratio) to each well.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator to allow for cell fusion.
-
-
Luciferase Assay:
-
After incubation, remove the culture medium.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the untreated control wells.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Pseudovirus Neutralization Assay
This assay utilizes non-replicating viral particles (pseudoviruses) that express the HIV-1 envelope glycoproteins on their surface and contain a reporter gene (e.g., luciferase). The assay measures the ability of this compound to inhibit the entry of these pseudoviruses into target cells.
Materials:
-
Pseudoviruses: HIV-1 pseudoviruses expressing the desired Env protein and containing a luciferase reporter gene.
-
Target Cells: TZM-bl cells or other appropriate cell lines expressing CD4 and coreceptors.
-
This compound Peptide: Prepared as described above.
-
Culture Medium: DMEM with 10% FBS and antibiotics.
-
DEAE-Dextran: To enhance viral infectivity.
-
Luciferase Assay Reagent.
-
96-well tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate overnight.
-
-
Virus and Inhibitor Preparation:
-
Prepare serial dilutions of this compound in culture medium.
-
In a separate plate, mix 50 µL of each this compound dilution with 50 µL of pseudovirus suspension (titrated to give a strong luciferase signal).
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well. Add DEAE-dextran to a final concentration of 15 µg/mL to enhance infection.[10]
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C.
-
-
Luciferase Assay and Data Analysis:
-
Perform the luciferase assay and data analysis as described in the cell-cell fusion assay protocol.
-
High-Throughput Screening (HTS) for HIV-1 Entry Inhibitors
This compound can be used as a positive control in high-throughput screening campaigns to identify novel HIV-1 entry inhibitors. The assays described above (cell-cell fusion or pseudovirus neutralization) can be adapted for an HTS format.
Caption: High-throughput screening workflow for HIV-1 entry inhibitors.
Key Considerations for HTS:
-
Assay Miniaturization: Assays are typically performed in 384- or 1536-well plates to increase throughput.
-
Automation: Liquid handling robots are used for dispensing compounds, cells, and reagents.
-
Controls: Each plate must include negative controls (e.g., DMSO vehicle) and a positive control (this compound at a concentration that gives maximal inhibition, e.g., 1 µM).
-
Data Analysis: Specialized software is used to process the large datasets generated, calculate Z'-factor for assay quality control, and identify "hits" (compounds that show significant inhibition).
Conclusion
This compound is a well-characterized and potent inhibitor of HIV-1 entry, making it an essential tool for research in virology and drug discovery. The protocols provided here offer a starting point for utilizing this compound in various molecular biology assays. Researchers should optimize these protocols for their specific experimental conditions and cell systems. The consistent and robust inhibitory activity of this compound makes it an excellent positive control for validating new assays and for the high-throughput screening of novel anti-HIV-1 compounds.
References
- 1. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 4. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 5. Optimization of peptidic HIV‐1 fusion inhibitor T20 by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hivclinic.ca [hivclinic.ca]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols: Modified T20 Fusion Inhibitors in Animal Models of HIV Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enfuvirtide (T20) is the first and only viral fusion inhibitor approved for the treatment of HIV-1 infection.[1] It functions by binding to the gp41 transmembrane protein of the virus, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[2] Despite its novel mechanism of action, the clinical application of T20 is hampered by its relatively low antiviral activity, short plasma half-life, and the emergence of drug-resistant viral strains.[3][4] To overcome these limitations, next-generation T20 analogs have been developed, primarily through modifications such as lipidation and PEGylation, to enhance their pharmacokinetic profiles and antiviral potency.[3][5]
These modified T20 compounds have shown significant promise in preclinical studies, particularly in animal models that recapitulate key aspects of HIV-1 infection and pathogenesis.[6] Non-human primate models, such as rhesus macaques infected with Simian-Human Immunodeficiency Virus (SHIV), and humanized mouse models are instrumental in evaluating the in vivo efficacy and pharmacokinetics of these novel drug candidates.[6][7]
This document provides a detailed overview of the application of modified T20 fusion inhibitors in animal models of HIV, including a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action: T20 and Modified Analogs
T20 and its derivatives are peptide-based drugs that mimic a region of the HIV-1 gp41 protein known as the C-terminal heptad repeat (CHR). During the viral entry process, the N-terminal heptad repeat (NHR) of gp41 forms a transient pre-hairpin intermediate. T20 competitively binds to the NHR, preventing its interaction with the viral CHR and thereby blocking the formation of the six-helix bundle (6-HB) structure required for membrane fusion.[2][8] Modifications such as the addition of a lipid moiety enhance the peptide's association with the cell membrane, increasing its local concentration at the site of viral fusion.[3]
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following tables summarize the quantitative data from key studies evaluating modified T20 fusion inhibitors in animal models.
Table 1: In Vivo Antiviral Efficacy of Lipopeptide T20 Analogs in SHIV-Infected Rhesus Monkeys
| Compound | Animal Model | Virus Strain | Dosing Regimen | Peak Viral Load Reduction (log10 copies/mL) | Reference |
| LP-51 | Rhesus Monkey | SHIV-1157ipd3N4 | 0.5 mg/kg, twice weekly | >4.0 | [9][10] |
| LP-51 | Rhesus Monkey | SHIV-SF162P3 | 1 mg/kg, weekly | >3.5 | [9][10] |
| T-20 | Rhesus Monkey | SHIV-1157ipd3N4 | 5 mg/kg, twice daily | ~2.0 | [9][10] |
Table 2: Pharmacokinetic Profiles of Modified T20 Analogs in Rats
| Compound | Modification | Half-life (t½) in Rats | Reference |
| Enfuvirtide (T20) | None | 1.5 h | [5] |
| EP Conjugate | 2 kDa PEGylation | 16.1 h | [5] |
| FLT | FN3 (albumin-binding) fusion | ~27 h | [11] |
Experimental Protocols
Protocol 1: Evaluation of Antiviral Efficacy in a Rhesus Macaque SHIV Model
This protocol outlines a typical study to assess the in vivo efficacy of a modified T20 fusion inhibitor.
1. Animal Model and Housing
-
Species: Indian-origin rhesus macaques (Macaca mulatta).
-
Health Status: Seronegative for SIV, simian T-cell leukemia virus, and simian retrovirus type D.
-
Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.
2. SHIV Challenge
-
Virus Stock: A pathogenic SHIV clone, such as SHIV-SF162P3 or SHIV-1157ipd3N4.
-
Inoculation: Intravenous or mucosal inoculation with a predetermined infectious dose.
-
Confirmation of Infection: Monitor plasma viral loads weekly post-inoculation. Animals with sustained viral loads are selected for treatment studies.
3. Drug Administration
-
Test Article: Modified T20 analog (e.g., LP-51) dissolved in a sterile vehicle (e.g., sterile water for injection).
-
Control: Vehicle control or a reference compound like T20.
-
Route of Administration: Subcutaneous injection.
-
Dosing Regimen: Based on prior pharmacokinetic studies, e.g., 1 mg/kg once weekly.
4. Monitoring and Sample Collection
-
Blood Collection: Collect peripheral blood at regular intervals (e.g., twice weekly) for viral load determination and immunological assays.
-
Plasma Viral Load Quantification: Isolate plasma and quantify SHIV RNA levels using a validated quantitative real-time PCR (qRT-PCR) assay.
-
Clinical Monitoring: Observe animals daily for any adverse reactions or signs of disease progression.
5. Data Analysis
-
Calculate the change in plasma viral load from baseline (pre-treatment) for each animal.
-
Compare the viral load reduction between the treatment and control groups using appropriate statistical methods.
Protocol 2: Pharmacokinetic Analysis in a Rat Model
This protocol describes the methodology for determining the pharmacokinetic parameters of a modified T20 analog.
1. Animal Model
-
Species: Sprague-Dawley (SD) rats.
-
Group Size: Typically 3-5 animals per time point.
2. Drug Administration
-
Formulation: Dissolve the modified T20 analog in a suitable vehicle.
-
Route: Intravenous (IV) or subcutaneous (SC) administration at a defined dose.
3. Sample Collection
-
Collect blood samples from the tail vein or other appropriate site at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
4. Bioanalytical Method
-
Develop and validate a sensitive and specific assay to quantify the drug concentration in plasma, typically using liquid chromatography-mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).
5. Pharmacokinetic Analysis
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
- Maximum concentration (Cmax)
- Time to maximum concentration (Tmax)
- Area under the curve (AUC)
- Elimination half-life (t½)
- Clearance (CL)
- Volume of distribution (Vd)
Conclusion
Modifications to the T20 peptide, such as lipidation and PEGylation, have yielded next-generation HIV fusion inhibitors with markedly improved antiviral activity and pharmacokinetic properties.[5][9] As demonstrated in non-human primate and rodent models, these analogs can achieve potent and long-lasting suppression of viral replication, highlighting their potential for clinical development as long-acting antiretroviral agents.[10][11] The protocols and data presented here provide a framework for the preclinical evaluation of novel T20-based therapeutics.
References
- 1. Enfuvirtide: the first therapy to inhibit the entry of HIV-1 into host CD4 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of peptidic HIV‐1 fusion inhibitor T20 by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models in HIV-1 Protection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of Novel HIV-1/2 Fusion Inhibitors with High Therapeutic Efficacy in Rhesus Monkey Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Enfuvirtide (T-20) and its Metabolite (M-20)
These application notes provide detailed methodologies for the quantitative analysis of Enfuvirtide (B549319) (T-20), a synthetic peptide HIV fusion inhibitor, and its primary metabolite, M-20, in human plasma. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Enfuvirtide.
Introduction
Enfuvirtide, also known as T-20, is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with CD4+ cells.[1][2] It functions by binding to the gp41 subunit of the viral envelope glycoprotein, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[3] As a peptide therapeutic, Enfuvirtide undergoes metabolic degradation. The primary metabolite, M-20 (also referred to as M3), is formed through hydrolysis, resulting in a deamidation at the C-terminal phenylalanine residue.[1] Accurate and robust analytical methods are crucial for determining the plasma concentrations of both the parent drug and its metabolite to understand its pharmacokinetic profile.[4]
The primary method for the simultaneous quantification of Enfuvirtide and M-20 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4][5] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is another viable, albeit less common, method.[6][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of Enfuvirtide (T-20) and its metabolite (M-20) in human plasma.[4][5]
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Enfuvirtide (T-20) | M-20 |
| Linear Range | 10 - 2000 ng/mL | 20 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 20 ng/mL |
| Intra-assay Precision (%RSD) | ≤ 13% | ≤ 13% |
| Inter-assay Precision (%RSD) | ≤ 13% | ≤ 13% |
| Accuracy (% Deviation) | ≤ 13% | ≤ 13% |
Table 2: Pharmacokinetic Parameters of Enfuvirtide (90 mg subcutaneous dose)
| Parameter | Value |
| Mean Cmax | 4.59 ± 1.5 µg/mL |
| Mean AUC | 55.8 ± 12.1 µg•h/mL |
| Median Tmax | 8 hours (range 3-12 h) |
| Absolute Bioavailability | 84.3% ± 15.5% |
| Elimination Half-life | 3.8 ± 0.6 h |
| Volume of Distribution | 5.5 ± 1.1 L |
| Plasma Protein Binding | ~92% |
Experimental Protocols
Protocol 1: Quantification of Enfuvirtide (T-20) and M-20 in Human Plasma using LC-MS/MS
This protocol describes a method for the simultaneous quantification of Enfuvirtide and its metabolite M-20 in human plasma.[4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
Spike plasma samples (and calibration standards/quality controls) with an internal standard (e.g., deuterated Enfuvirtide).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., vinyl-copolymer) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (Enfuvirtide and M-20) with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Symmetry 300 C18, 50 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.25% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.25% (v/v) formic acid.
-
Gradient: A suitable gradient to separate the analytes from endogenous plasma components.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: As appropriate.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Enfuvirtide (T-20): m/z 1124 → 1343
-
Metabolite (M-20): m/z 1124 → 1343
-
Internal Standard: Monitor the appropriate transition for the deuterated standard.
-
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Enfuvirtide and M-20 in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Enfuvirtide and M-20.
Caption: Mechanism of action of Enfuvirtide (T-20) in inhibiting HIV-1 entry.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Enfuvirtide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 4. Bioanalytical method development and validation for a large peptide HIV fusion inhibitor (Enfuvirtide, T-20) and its metabolite in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved HPLC fluorimetric method for the determination of enfuvirtide plasma levels in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T20 Protein Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a T20 protein binding assay using fluorescence polarization. T20, also known as Enfuvirtide, is an HIV fusion inhibitor that targets the viral glycoprotein (B1211001) gp41.[1][2][3] This assay is crucial for screening and characterizing potential antiviral compounds that disrupt the T20-gp41 interaction.
Introduction
HIV-1 entry into host cells is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41.[4][5][6] After gp120 binds to the CD4 receptor and a coreceptor on the target cell, gp41 undergoes a series of conformational changes.[4][6] This process involves the formation of a six-helix bundle (6-HB) from the N-terminal heptad repeat (N-HR) and C-terminal heptad repeat (C-HR) regions of gp41, which brings the viral and cellular membranes into close proximity, leading to fusion.[6][7]
T20 is a synthetic peptide that mimics the C-HR of gp41.[8][9] It competitively binds to the N-HR region, preventing the formation of the 6-HB and thereby inhibiting viral fusion and entry into the host cell.[7][8][10] This binding assay provides a quantitative method to study this interaction.
Principle of the Assay
This protocol utilizes fluorescence polarization (FP) to measure the binding of a fluorescently labeled T20 peptide (tracer) to a protein construct mimicking the N-HR of gp41. FP is a technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.[11][12]
When the small, fluorescently labeled T20 tracer is unbound in solution, it rotates rapidly, and when excited with polarized light, the emitted light is largely depolarized.[11][13] Upon binding to the larger N-HR protein construct, the rotational motion of the T20 tracer is significantly slowed. This results in a higher degree of polarization of the emitted light.[11][12] The change in fluorescence polarization is directly proportional to the amount of tracer bound to the protein, allowing for the determination of binding affinity (Kd).
Quantitative Data Summary
The following table summarizes key quantitative data related to the T20-gp41 interaction from published literature. This data is useful for establishing expected assay parameters and for comparison with experimental results.
| Parameter | Description | Value | Reference |
| Kd | Dissociation constant for T20 binding to a 5-Helix N-HR mimic | 30 nM | [8][10] |
| Kd | Dissociation constant for a higher affinity T20 variant (T20-I) | 0.75 nM | [10] |
| IC50 | Half maximal inhibitory concentration of T20 against HIV-1 viral fusion | ~3 nM | [10] |
| EC50 | Half maximal effective concentration of T20 against HIV-1 viral fusion | 1 ng/mL | [14] |
Experimental Protocol: Fluorescence Polarization Binding Assay
This protocol describes the steps to determine the binding affinity of T20 for an N-HR gp41 protein construct.
Materials and Reagents
-
Fluorescently labeled T20 peptide (e.g., FITC-T20)
-
Unlabeled T20 peptide
-
Recombinant gp41 N-HR protein construct (e.g., 5-Helix)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20
-
Black, non-binding 96-well or 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled T20 (FITC-T20) in the assay buffer. The final concentration in the assay should be low (typically in the low nanomolar range) and should be optimized to give a stable and sufficient fluorescence signal.
-
Prepare a stock solution of the unlabeled T20 for competition assays.
-
Prepare a dilution series of the gp41 N-HR protein construct in the assay buffer.
-
-
Assay Setup (Direct Binding):
-
To the wells of the microplate, add a fixed concentration of FITC-T20.
-
Add increasing concentrations of the gp41 N-HR protein construct to the wells.
-
For a negative control, add only FITC-T20 in assay buffer to some wells.
-
Bring the final volume in each well to the desired amount with assay buffer.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Assay Setup (Competition Binding):
-
To the wells of the microplate, add a fixed concentration of FITC-T20 and a fixed concentration of the gp41 N-HR protein construct (typically at or near the Kd).
-
Add increasing concentrations of unlabeled T20 or test compound.
-
Include controls with only FITC-T20 and gp41 N-HR (maximum polarization) and only FITC-T20 (minimum polarization).
-
Bring the final volume in each well to the desired amount with assay buffer.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
For direct binding experiments, plot the fluorescence polarization values against the concentration of the gp41 N-HR protein construct. Fit the data to a one-site binding model to determine the Kd.
-
For competition binding experiments, plot the fluorescence polarization values against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
HIV-1 Fusion and T20 Inhibition Pathway
Caption: Mechanism of HIV-1 fusion and inhibition by T20.
Experimental Workflow for T20 Binding Assay
References
- 1. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 3. T-20 (enfuvirtide, Fuzeon) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 4. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV - Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of HIV-1 Inhibitory Peptide T20 with the gp41 N-HR Coiled Coil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interactions of HIV-1 inhibitory peptide T20 with the gp41 N-HR coiled coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - CL [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
T20-M gene expression analysis with T20-M treatment
Application Notes & Protocols
Topic: T20-M Gene and Protein Expression Analysis Following this compound Peptide Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for analyzing the effects of the novel therapeutic agent, this compound Peptide, on the expression of the this compound tumor suppressor gene. This compound is a critical regulator of apoptosis and cell cycle progression, often found to be downregulated in various cancer cell lines. The this compound Peptide is a synthetic agonist designed to restore the expression and function of the this compound protein. These protocols detail the methods for quantifying changes in both this compound mRNA and protein levels in response to treatment, utilizing quantitative Real-Time PCR (qRT-PCR) and Western Blotting.
Data Presentation: Quantitative Analysis of this compound Treatment
The following tables summarize the representative quantitative data obtained from treating human colorectal cancer cells (HCT116) with this compound Peptide (50 µM) for 24 hours.
Table 1: Relative mRNA Expression via qRT-PCR
| Gene Target | Fold Change (vs. Vehicle Control) | p-value | Regulation |
| This compound | 4.52 | < 0.001 | Upregulated |
| Caspase-3 | 3.15 | < 0.01 | Upregulated |
| Bcl-2 | 0.48 | < 0.01 | Downregulated |
| ACTB (Actin) | 1.0 (Reference) | N/A | No Change |
Table 2: Relative Protein Expression via Western Blot Densitometry
| Protein Target | Fold Change (vs. Vehicle Control) | p-value | Regulation |
| This compound | 3.89 | < 0.01 | Upregulated |
| Cleaved Caspase-3 | 2.98 | < 0.01 | Upregulated |
| Bcl-2 | 0.55 | < 0.05 | Downregulated |
| β-Actin | 1.0 (Reference) | N/A | No Change |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of the this compound gene and the general experimental workflow for its analysis.
Caption: Proposed signaling pathway for this compound activation by peptide treatment.
Caption: Workflow for this compound gene and protein expression analysis.
Experimental Protocols
Protocol for Quantitative Real-Time PCR (qRT-PCR)
This protocol details the measurement of this compound mRNA expression levels.
A. Materials
-
Treated and control cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Nuclease-free water
-
Forward and reverse primers for this compound and a reference gene (e.g., ACTB)
-
qPCR instrument
B. Procedure
-
RNA Extraction:
-
Homogenize cell pellets in the lysis buffer provided by the kit.
-
Follow the manufacturer's protocol for RNA extraction, including the DNase treatment step to eliminate genomic DNA contamination.
-
Elute the purified RNA in nuclease-free water.
-
Quantify RNA concentration and assess purity (A260/A280 ratio ~2.0) using a spectrophotometer.
-
-
cDNA Synthesis:
-
In a sterile PCR tube, combine 1 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's instructions.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended program (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well plate. For each reaction (in triplicate):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA
-
6 µL Nuclease-free water
-
Total Volume: 20 µL
-
-
Include no-template controls (NTC) for each primer set.
-
Run the plate on a qPCR instrument with a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Perform a melt curve analysis to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the this compound Ct values to the reference gene (ACTB) and comparing the treated samples to the vehicle control.
-
Protocol for Western Blotting
This protocol details the measurement of this compound protein expression levels.
A. Materials
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-T20-M, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
B. Procedure
-
Protein Extraction:
-
Lyse cell pellets on ice with RIPA buffer containing inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100V for 90 minutes).
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-T20-M, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of the this compound band to the corresponding loading control (β-Actin) band.
-
T20-M high-throughput screening assays using T20-M
Application Note: T20-M
High-Throughput Screening Assays for the Identification and Characterization of this compound, a Novel mTOR Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR integrates signals from various upstream pathways, including growth factors (like insulin (B600854) and IGF-1), amino acids, and cellular energy status.[3][4] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and cellular functions.[2][5] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3] Consequently, mTOR has emerged as a critical target for therapeutic intervention.[6][7]
This compound is a novel, potent, and selective small molecule inhibitor targeting the mTOR signaling pathway. This application note describes two high-throughput screening (HTS) assays—a biochemical assay and a cell-based assay—designed to identify and characterize mTOR inhibitors like this compound. These assays provide robust and scalable platforms for primary screening, hit confirmation, and determination of compound potency.
Mechanism of Action of this compound (Hypothetical)
This compound is designed to inhibit the kinase activity of mTOR, thereby blocking the phosphorylation of its key downstream substrates. By targeting the mTOR pathway, this compound is expected to modulate critical cellular processes such as protein synthesis and cell proliferation, making it a promising candidate for therapeutic development, particularly in oncology. The downstream effects of mTORC1 inhibition include the reduced phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8][9]
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cellular signaling.
Caption: Simplified mTOR signaling pathway highlighting the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Biochemical HTS Assay for mTORC1 Kinase Activity
This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of mTORC1 by detecting the phosphorylation of a key substrate.[10][11]
Objective: To identify and quantify the inhibitory effect of this compound on purified mTORC1 kinase activity in a high-throughput format.
Materials:
-
Recombinant active mTORC1 complex
-
Recombinant GST-4E-BP1 substrate
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl2, 0.1% CHAPS
-
ATP Solution: 500 µM in Assay Buffer
-
Stop Solution: 50 mM EDTA
-
Primary Antibody: Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Chemiluminescent HRP substrate
-
Wash Buffer: PBS with 0.05% Tween-20
-
High-binding 384-well plates
-
This compound and control compounds (e.g., Rapamycin) dissolved in DMSO
Procedure:
-
Substrate Coating: Coat a high-binding 384-well plate with 150 ng of GST-4E-BP1 per well overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound substrate.
-
Compound Addition: Add 1 µL of this compound, control compounds, or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of recombinant mTORC1 complex diluted in Assay Buffer to each well. Incubate for 20 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
Stop Reaction: Add 10 µL of Stop Solution to each well.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 25 µL of diluted primary antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 25 µL of diluted secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 25 µL of chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.
Data Presentation: Biochemical Assay
| Compound | Concentration (nM) | mTORC1 Activity (% of Control) | Standard Deviation |
| DMSO (Vehicle) | N/A | 100 | 5.2 |
| This compound | 1 | 85.3 | 4.1 |
| 10 | 52.1 | 3.5 | |
| 100 | 15.8 | 2.9 | |
| 1000 | 5.2 | 1.8 | |
| Rapamycin | 1 | 90.5 | 4.8 |
| 10 | 65.7 | 3.9 | |
| 100 | 25.1 | 3.1 | |
| 1000 | 8.9 | 2.2 |
Table 1: Example dose-response data for this compound and a reference compound in the mTORC1 biochemical assay.
Protocol 2: Cell-Based HTS Assay for mTORC1 Signaling
This protocol utilizes an "In-Cell Western" (ICW) technique to measure the phosphorylation of ribosomal protein S6 (rpS6), a downstream target of the mTORC1/S6K1 axis, in a cellular context.[12]
Objective: To assess the ability of this compound to inhibit mTORC1 signaling within intact cells in a high-throughput format.
Materials:
-
MCF-7 or HeLa cells
-
Cell Culture Medium: DMEM with 10% FBS
-
Starvation Medium: DMEM without serum
-
Stimulant: Insulin (100 nM)
-
Fixative: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary Antibodies: Rabbit anti-phospho-rpS6 (Ser235/236) and Mouse anti-Total rpS6
-
Secondary Antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse
-
DNA Stain: A near-infrared fluorescent DNA stain for normalization
-
384-well clear-bottom cell culture plates
-
This compound and control compounds dissolved in DMSO
Procedure:
-
Cell Plating: Seed cells in 384-well plates at a density that results in a sub-confluent monolayer at the time of the assay. Incubate for 24 hours.
-
Serum Starvation: Replace the culture medium with Starvation Medium and incubate for 18-24 hours.
-
Compound Treatment: Add this compound, control compounds, or DMSO to the wells and incubate for 2 hours.
-
Stimulation: Add insulin to a final concentration of 100 nM to all wells (except for negative controls) and incubate for 30 minutes.
-
Fixation: Remove the medium and add Fixative. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash wells twice with PBS, then add Permeabilization Buffer. Incubate for 15 minutes.
-
Blocking: Wash wells twice with PBS, then add Blocking Buffer. Incubate for 90 minutes.
-
Primary Antibody Incubation: Add primary antibodies diluted in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash the plate five times with PBS containing 0.1% Tween-20.
-
Secondary Antibody and DNA Stain Incubation: Add secondary antibodies and the DNA stain diluted in Blocking Buffer. Incubate for 60 minutes in the dark.
-
Washing: Wash the plate five times with PBS containing 0.1% Tween-20.
-
Imaging: Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).
Data Presentation: Cell-Based Assay
| Compound | Concentration (nM) | Normalized p-rpS6 Signal (% of Stimulated Control) | Standard Deviation |
| Unstimulated | N/A | 8.5 | 2.1 |
| Stimulated (DMSO) | N/A | 100 | 7.3 |
| This compound | 1 | 92.4 | 6.5 |
| 10 | 68.1 | 5.8 | |
| 100 | 22.7 | 4.2 | |
| 1000 | 9.8 | 2.5 | |
| LY294002 (PI3K Inhibitor) | 100 | 85.6 | 6.9 |
| 1000 | 45.2 | 5.1 | |
| 10000 | 15.3 | 3.3 |
Table 2: Example dose-response data for this compound and a reference compound in the cell-based p-rpS6 assay.
Experimental Workflow
The following diagram outlines the workflow for the cell-based high-throughput screening assay for this compound.
Caption: Workflow for the this compound cell-based high-throughput screening assay.
The described biochemical and cell-based high-throughput screening assays provide a comprehensive platform for the discovery and characterization of mTOR pathway inhibitors like this compound. The biochemical assay allows for direct measurement of enzymatic inhibition, while the cell-based assay validates compound activity in a more physiologically relevant context. Together, these protocols facilitate the efficient identification of potent and cell-permeable lead compounds for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T20-M Imaging and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of advanced imaging techniques for elucidating the subcellular localization of the hypothetical protein T20-M. Understanding the spatial distribution of this compound within the cell is crucial for deciphering its function, its role in signaling pathways, and its potential as a therapeutic target. This document offers detailed protocols for immunofluorescence microscopy, confocal microscopy, and live-cell imaging, along with guidelines for quantitative analysis.
I. Imaging Techniques for this compound Localization
Several powerful imaging techniques can be employed to determine the subcellular location of this compound. The choice of technique will depend on the specific research question, the desired resolution, and whether dynamic processes are being investigated.
-
Immunofluorescence (IF) Microscopy: A widely used technique to visualize fixed and permeabilized cells.[1][2][3] It relies on the high specificity of antibodies to target this compound, which are then detected using fluorescently labeled secondary antibodies. This method provides robust qualitative and semi-quantitative data on this compound's steady-state localization.
-
Confocal Microscopy: This technique offers improved resolution and optical sectioning capabilities compared to conventional fluorescence microscopy.[4] By eliminating out-of-focus light, confocal microscopy provides clearer images of this compound distribution within specific cellular compartments and is ideal for co-localization studies with organelle markers.[4]
-
Live-Cell Imaging: To study the dynamics of this compound localization in real-time, live-cell imaging is the method of choice.[5][6][7][8] This can be achieved by expressing this compound fused to a fluorescent protein (e.g., GFP, RFP) or by using cell-permeable fluorescent ligands that specifically bind to this compound.[9] Live-cell imaging can reveal information about this compound trafficking, translocation in response to stimuli, and its interaction with other proteins.
-
Super-Resolution Microscopy: Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, offering unprecedented spatial resolution to visualize this compound localization at the nanoscale.[10][11][12][13] This is particularly useful for resolving this compound's association with fine subcellular structures.
II. Quantitative Analysis of this compound Localization
Visual inspection of images can be subjective. Therefore, quantitative analysis is essential for obtaining unbiased data on this compound subcellular distribution.[14][15][16][17][18]
Key quantitative approaches include:
-
Co-localization Analysis: This involves quantifying the degree of spatial overlap between the fluorescence signal of this compound and that of a known organelle marker.[14] Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are commonly used metrics.
-
Intensity-Based Segmentation: Image analysis software can be used to segment different subcellular compartments (e.g., nucleus, cytoplasm, mitochondria) based on specific markers. The fluorescence intensity of this compound within each segmented region can then be measured to determine its relative distribution.[16]
-
Object-Based Analysis: This approach identifies and analyzes individual this compound-containing structures (e.g., puncta, vesicles) to quantify their number, size, intensity, and proximity to other cellular components.[14]
Table 1: Quantitative Analysis of this compound Subcellular Localization under Control and Stimulated Conditions
| Cellular Compartment | Mean this compound Fluorescence Intensity (Arbitrary Units) - Control | Mean this compound Fluorescence Intensity (Arbitrary Units) - Stimulated | Fold Change | P-value |
| Nucleus | 150.2 ± 12.5 | 450.8 ± 35.2 | 3.0 | < 0.001 |
| Cytoplasm | 320.5 ± 25.8 | 180.3 ± 18.9 | 0.56 | < 0.01 |
| Mitochondria | 85.3 ± 9.1 | 88.1 ± 10.4 | 1.03 | > 0.05 |
| Plasma Membrane | 45.1 ± 5.6 | 120.7 ± 15.3 | 2.68 | < 0.01 |
III. Experimental Protocols
A. Protocol for Immunofluorescence Staining of this compound in Adherent Cells
This protocol provides a step-by-step guide for the immunofluorescent labeling of this compound in cultured adherent cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[2]
-
Blocking Buffer (e.g., 1-10% Normal Goat Serum in PBS with 0.1% Tween-20)
-
Primary Antibody against this compound
-
Fluorochrome-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI, Hoechst)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency (typically 50-80%).
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.[1][3]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[1] This step is necessary for antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound to its optimal concentration in blocking buffer and incubate the coverslips overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[2][3]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.[3]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope.
Table 2: Reagent and Antibody Dilution Recommendations
| Reagent/Antibody | Vendor | Catalog # | Recommended Dilution/Concentration |
| Primary Anti-T20-M Antibody | (Specify Vendor) | (Specify Catalog #) | 1:100 - 1:1000 |
| Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor 488 | (Specify Vendor) | (Specify Catalog #) | 1:500 - 1:2000 |
| DAPI | (Specify Vendor) | (Specify Catalog #) | 1 µg/mL |
| 4% Paraformaldehyde | (Specify Vendor) | (Specify Catalog #) | Ready-to-use |
| 0.2% Triton X-100 | (Specify Vendor) | (Specify Catalog #) | Ready-to-use |
| Normal Goat Serum | (Specify Vendor) | (Specify Catalog #) | 5% (v/v) |
IV. Diagrams
Signaling Pathway Influencing this compound Translocation
References
- 1. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 2. usbio.net [usbio.net]
- 3. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 4. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Live Imaging of Pathological Tau Protein and Tau Antibodies in a Neuron-Like Cellular Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Single-Molecule Localization Microscopy Expanded Our Mechanistic Understanding of RNA Polymerase II Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confocal Fluorescence-Lifetime Single-Molecule Localization Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Localization-Based Super-Resolution Imaging of Cellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoactivated Localization Microscopy for Cellular Imaging | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quantitative Proteomics Analysis of Subcellular Proteome Localization and Changes Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated quantification of the subcellular localization of multi-compartment proteins via Q-SCAn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global, quantitative and dynamic mapping of protein subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing T20-M (Enfuvirtide) Concentration for Experimental Success: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing T20-M, a synthetic peptide also known as Enfuvirtide (T-20), in their experiments. Enfuvirtide is a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry, and determining its optimal concentration is critical for achieving accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Enfuvirtide)?
A1: this compound is an HIV fusion inhibitor. It mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41. By binding to a different region of gp41, this compound prevents the conformational changes required for the fusion of the viral and cellular membranes, thus blocking the entry of the virus into the host cell.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: For initial dose-response experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point for Enfuvirtide is in the nanomolar (nM) range. For example, you could test a range from 0.1 nM to 1000 nM.[4]
Q3: How long should I incubate cells with this compound?
A3: The incubation time depends on the specific assay and the cell line being used. For anti-HIV activity assays, incubation times typically range from 24 to 72 hours to allow for sufficient viral replication in control wells to be measured.
Q4: What cell lines are appropriate for testing this compound activity?
A4: Cell lines that are susceptible to HIV-1 infection are suitable. Commonly used cell lines include TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene for quantifying HIV-1 infection. Other T-cell lines like SupT1 or CEM can also be used.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable anti-HIV activity | Concentration too low: The concentration of this compound may be insufficient to inhibit viral entry. | - Test a higher concentration range (e.g., up to the micromolar range). - Confirm the activity of your this compound stock with a positive control. |
| Compound instability: this compound is a peptide and may be susceptible to degradation. | - Prepare fresh dilutions from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[6] | |
| Viral resistance: The HIV-1 strain used may have mutations in gp41 that confer resistance to Enfuvirtide.[5] | - Sequence the gp41 region of your viral stock to check for known resistance mutations. - Test this compound against a known sensitive HIV-1 strain as a control. | |
| High variability between replicates | Inaccurate pipetting: Errors in serial dilutions or dispensing of the compound or virus. | - Calibrate your pipettes regularly. - Use a fresh set of pipette tips for each dilution and replicate. |
| Uneven cell seeding: Inconsistent number of cells per well. | - Ensure a homogenous cell suspension before seeding. - Use a repeater pipette for seeding cells. | |
| Poor solubility of this compound | Improper solvent: this compound is a peptide with specific solubility requirements. | - Reconstitute this compound in sterile water or a recommended buffer. For stock solutions, small amounts of DMSO can be used, but the final concentration in the culture medium should be non-toxic to the cells (typically <0.5%).[7] |
| Precipitation in media: The compound may precipitate out of the culture medium at higher concentrations. | - Visually inspect the wells for any precipitate after adding the compound. - If precipitation is observed, consider using a lower concentration range or a different solvent system if compatible with your cells.[7] | |
| Cytotoxicity observed | High concentration: Although generally exhibiting low toxicity, very high concentrations of any compound can be toxic to cells.[1] | - Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound affects cell viability. - Ensure that the observed effect is due to anti-viral activity and not cell death by including uninfected, treated control wells. |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound using a TZM-bl Reporter Gene Assay
This protocol describes a common method for determining the potency of this compound against HIV-1.
Materials:
-
This compound (Enfuvirtide)
-
TZM-bl cells
-
HIV-1 stock of known titer
-
Complete cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete medium. A common starting range is from 1000 nM down to 0.1 nM (e.g., 10-fold dilutions initially, followed by 3-fold dilutions for a more precise curve).
-
-
Infection:
-
Thaw a stock of HIV-1 and dilute it in complete medium to a concentration that will yield a strong luciferase signal (to be determined empirically, but often around 200 TCID50 per well).
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of the diluted virus to the wells containing the compound and cells.
-
Include control wells:
-
Virus + Cells (no compound)
-
Cells only (no virus, no compound)
-
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
After 48 hours, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen reagent.
-
-
Data Analysis:
-
Subtract the background luminescence from the "cells only" wells.
-
Normalize the data by setting the "virus + cells" control as 100% infection.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for this compound (Enfuvirtide) Against Different HIV-1 Strains
| HIV-1 Strain | Cell Line | IC50 (nM) | Reference |
| HIV-1 IIIB | CEM | ~23 | [6] |
| HIV-1 SF33 | TZM-bl | ~6-91 | [4] |
| Clinical Isolates | TZM-bl | ~6-91 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including the viral isolate, cell line, and assay format.
Visualizations
HIV-1 Entry and Fusion Pathway and Inhibition by this compound
Caption: HIV-1 entry pathway and the mechanism of this compound inhibition.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound experimental concentration.
References
- 1. genscript.com [genscript.com]
- 2. Optimization of peptidic HIV‐1 fusion inhibitor T20 by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catie.ca [catie.ca]
- 4. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
T20 (Enfuvirtide) Technical Support Center: Investigating and Mitigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of T20 (Enfuvirtide) in a research setting. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for T20?
A1: T20, also known as Enfuvirtide, is a synthetic 36-amino acid peptide that acts as an HIV-1 fusion inhibitor.[1] It mimics a segment of the C-terminal heptad repeat (CHR) of the HIV-1 envelope glycoprotein (B1211001) gp41. T20 binds to the N-terminal heptad repeat (NHR) of gp41, preventing the conformational change required for the fusion of the viral and cellular membranes.[1][2] This action blocks the entry of the virus into the host cell.[2]
Q2: Are there well-documented molecular off-target effects for T20?
A2: Currently, there is a lack of extensive, publicly available data documenting specific molecular off-target binding of T20 to human proteins leading to clinically relevant side effects. Most of the reported adverse effects of Enfuvirtide in a clinical setting are related to injection site reactions.[3] Other reported systemic side effects have not been definitively linked to specific off-target molecular interactions. However, as with any therapeutic peptide, the potential for off-target interactions should be considered in experimental settings to ensure data validity.
Q3: What are the common causes of off-target effects for peptide-based inhibitors?
A3: Off-target effects of peptide inhibitors can arise from several factors:
-
Sequence Homology: The peptide may bind to unintended proteins that share similar structural or sequence motifs with the primary target.
-
High Concentrations: Using concentrations significantly above the dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for the intended target can lead to binding to lower-affinity off-target molecules.
-
Metabolic Degradation: Peptides can be broken down into smaller fragments that may possess their own unintended biological activities.
-
Lack of Structural Constraint: Linear peptides can be flexible and may adopt various conformations, some of which might bind to off-target proteins.
Troubleshooting Guide: Investigating Unexpected Experimental Results
This guide provides a systematic approach to investigate whether an observed experimental outcome is a result of T20's on-target activity or a potential off-target effect.
Scenario 1: Observation of an unexpected or inconsistent cellular phenotype.
Possible Cause: The observed phenotype may be due to T20 interacting with unintended cellular targets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Scenario 2: High background or non-specific binding in in-vitro assays.
Possible Cause: The peptide may be adhering non-specifically to assay components (e.g., plates, beads) or other proteins in the sample.
Mitigation Strategies:
-
Buffer Optimization:
-
pH Adjustment: Modify the buffer pH. Non-specific binding can sometimes be reduced by adjusting the pH away from the peptide's isoelectric point.
-
Increased Salt Concentration: Increasing the salt concentration (e.g., NaCl) can minimize electrostatic interactions that may cause non-specific binding.[4]
-
-
Blocking Agents: Include blocking agents like bovine serum albumin (BSA) or casein in your buffers to saturate non-specific binding sites on surfaces.[4]
-
Detergents: Add a non-ionic detergent (e.g., Tween-20 or Triton X-100) at a low concentration (typically 0.01-0.1%) to reduce hydrophobic interactions.[4][5]
Scenario 3: Difficulty in dissolving the T20 peptide.
Possible Cause: T20, like many peptides, can have solubility challenges depending on its amino acid composition and the chosen solvent. Improper solubilization can lead to inaccurate concentration determination and precipitation during experiments.
Troubleshooting Steps:
-
Initial Solvent Selection: For peptides with a net positive charge, start with an acidic buffer. For peptides with a net negative charge, a basic buffer is recommended. For neutral or hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution, followed by slow dilution with the aqueous buffer.[6][7][8]
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[6][8]
-
pH Adjustment: If the peptide is in an aqueous buffer, adjusting the pH away from its isoelectric point can increase solubility.[6][8]
-
Solubility Test: Always test the solubility of a small amount of the peptide before dissolving the entire stock.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for T20.
Table 1: Binding Affinity and Potency of T20
| Parameter | Value | Target/Virus | Method | Reference |
| Kd | 30 nM | 5H-ex (gp41 N-HR mimic) | Not Specified | [9] |
| Kd | 307 - 1410 nM | N46 (gp41 fragment) | Surface Plasmon Resonance (SPR) | [10] |
| IC50 | ~3 nM | Wild-type HIV-1 | Not Specified | [9] |
| IC50 | 36 nM | Not Specified | Not Specified | [11] |
| IC50 | 24.17 nM | HIV-1 (Cell-cell fusion) | Cell-based assay | [12] |
| IC50 | 9.41 nM | HIV-1 (Single-cycle entry) | Pseudovirus assay | [12] |
| IC50 | 5.19 nM | HIV-1 JR-CSF | Not Specified | [12] |
| IC50 | 0.2 ± 0.18 µg/ml | R5 HIV-1 Isolates | Not Specified | [13] |
| IC50 | 0.1 ± 0.15 µg/ml | X4 HIV-1 Isolates | Not Specified | [13] |
| IC50 | 0.15 ± 0.028 µg/ml | HIV-1 Group O Isolate | Not Specified | [14] |
Table 2: Thermodynamic Parameters of T20 Interaction with gp41 Mimics
| Protein Variant | Peptide | Technique | Kb (M⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| covNHR | W34L | ITC | (2.0 ± 0.5) x 10⁸ | 1.0 ± 0.1 | -22.5 ± 0.5 | -11.3 |
Note: Data for T20 itself was not explicitly found in the search results in this format. The provided data is for a similar gp41-binding peptide (W34L) interacting with a gp41 NHR mimic (covNHR) to illustrate the type of data obtained from Isothermal Titration Calorimetry (ITC).[15]
Key Experimental Methodologies
Detailed protocols are essential for reproducible research. Below are methodologies for key experiments used to characterize T20's activity and specificity.
Protocol 1: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay measures the ability of T20 to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and a coreceptor.
Workflow:
Caption: Workflow for a cell-cell fusion assay.
Detailed Steps:
-
Cell Preparation: Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Effector Cell Preparation: Prepare effector cells (e.g., HeLa-ADA) that express the HIV-1 Env and Tat proteins.
-
Co-culture and Treatment: Overlay the effector cells onto the target cells in the presence of serial dilutions of T20.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for cell fusion.
-
Stopping the Reaction: Add a potent fusion inhibitor (e.g., C52L) to stop further fusion.
-
Reporter Gene Measurement: After a further incubation period to allow for reporter gene expression (e.g., luciferase driven by the HIV-1 LTR, activated by Tat), lyse the cells and measure the reporter signal.[16]
Protocol 2: Pseudovirus Neutralization Assay
This assay quantifies the inhibitory effect of T20 on viral entry using non-replicative pseudoviruses expressing the HIV-1 Env protein.
Workflow:
Caption: Workflow for a pseudovirus neutralization assay.
Detailed Steps:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with an Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase) and a plasmid expressing the desired HIV-1 Env protein. Harvest the pseudovirus-containing supernatant.
-
Neutralization Reaction: In a 96-well plate, incubate a fixed amount of pseudovirus with serial dilutions of T20 for 1 hour at 37°C.
-
Infection: Add the virus-T20 mixture to target cells that express the necessary receptors (CD4, CCR5/CXCR4).
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Readout: Lyse the cells and measure the luciferase activity.[10][17][18]
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of T20 to its target, providing a complete thermodynamic profile of the interaction.
Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
Detailed Steps:
-
Sample Preparation: Dialyze both the gp41 fragment (in the sample cell) and T20 (in the syringe) against the same buffer to minimize buffer mismatch effects. A typical starting concentration is 40 µM for the protein in the cell and 400 µM for the peptide in the syringe.[13]
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters like stirring speed and injection volume.
-
Titration: Perform a series of small injections of T20 into the gp41 solution.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[8][19]
Protocol 4: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to study the kinetics of binding between T20 and gp41 in real-time.
Workflow:
Caption: Workflow for Surface Plasmon Resonance.
Detailed Steps:
-
Ligand Immobilization: Covalently attach the gp41 fragment to the surface of a sensor chip (e.g., via amine coupling).
-
Analyte Injection: Inject different concentrations of T20 in solution over the sensor surface. The binding of T20 to the immobilized gp41 causes a change in the refractive index, which is detected by the instrument.
-
Association and Dissociation: The "association phase" occurs during the injection of T20, and the "dissociation phase" begins when the injection is replaced by buffer flow.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[12][14]
Advanced Methods for Off-Target Identification
For a more comprehensive analysis of potential off-target effects, the following advanced techniques can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the thermal stability of proteins upon ligand binding. A ligand-bound protein is typically more resistant to heat-induced denaturation.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay.
Kinome Profiling
Since kinases are common off-targets for many drugs, screening T20 against a large panel of kinases can identify unintended interactions. Services like KINOMEscan use competition binding assays to quantify the interaction of a compound with hundreds of kinases.[20][21][22]
Affinity Chromatography-Mass Spectrometry (AC-MS)
In this approach, a modified version of T20 is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[23][24] This can provide an unbiased profile of potential binding partners.
References
- 1. Enfuvirtide | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Interactions of HIV-1 inhibitory peptide T20 with the gp41 N-HR coiled coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determinants of Human Immunodeficiency Virus Type 1 Baseline Susceptibility to the Fusion Inhibitors Enfuvirtide and T-649 Reside outside the Peptide Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enfuvirtide is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extremely Thermostabilizing Core Mutations in Coiled-Coil Mimetic Proteins of HIV-1 gp41 Produce Diverse Effects on Target Binding but Do Not Affect Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during Enfuvirtide Treatment on gp41 Binding and Antiviral Potency of Enfuvirtide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. chayon.co.kr [chayon.co.kr]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. benchchem.com [benchchem.com]
- 24. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
T20-M Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the T20-M experimental model.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound experiments?
A1: Experimental variability in the this compound model can arise from several factors, broadly categorized as biological, technical, and procedural. Key sources include:
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Cell Culture Conditions: Inconsistent cell passage numbers, cell health and viability below 90%, and over-confluency at the time of the experiment can all introduce significant variability.[1][2][3]
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Reagent Quality and Handling: Use of expired or improperly stored reagents, lot-to-lot variability in antibodies and cytokines, and contamination of buffers can affect results.[4][5][6]
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Transfection Efficiency: The method of transfection, quality of plasmid DNA, and cell confluency at the time of transfection are critical factors that can vary between experiments.[7][8][9][10]
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Assay Procedure: Inconsistent incubation times and temperatures, improper pipetting techniques, and incorrect instrument settings can lead to variable outcomes.[11][12]
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Data Analysis: The choice of statistical methods and the presence of confounding variables can influence the interpretation of results.[13][14][15]
Q2: How does cell passage number affect my this compound experiments?
A2: Continuous cell lines like the this compound can undergo changes over time with repeated subculturing. High passage numbers can lead to alterations in morphology, growth rates, protein expression, and response to stimuli.[1][2] To ensure reproducibility, it is crucial to use cells within a consistent and low passage number range.[2] We recommend creating a master cell bank and thawing new vials periodically to maintain consistency.
Q3: My transfection efficiency is low and inconsistent. What can I do?
A3: Low and variable transfection efficiency is a common issue. Several factors can be optimized:
-
Transfection Method: The optimal transfection method (e.g., lipid-based, electroporation) is cell-type dependent.[7][9] It may be necessary to test different methods to find the most efficient one for this compound cells.
-
DNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA.[9] The ratio of DNA to transfection reagent is also a critical parameter to optimize.[10]
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Cell Confluency: The confluency of the cells at the time of transfection can significantly impact efficiency. An optimal range of 70-90% confluency is often recommended for adherent cells.[3]
-
Presence of Serum: Some transfection reagents are inhibited by serum, while others are not. Refer to the manufacturer's protocol for your specific reagent.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Problem: You are observing significant well-to-well or day-to-day variability in your quantitative assays (e.g., ELISA, qPCR).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes. For multi-well plates, prepare a master mix to minimize pipetting errors between wells.[11] |
| Temperature Fluctuations | Ensure consistent incubation temperatures. Avoid stacking plates during incubation, as this can lead to uneven temperature distribution.[5] |
| Reagent Preparation | Prepare fresh reagents for each experiment. Ensure all components are properly thawed and mixed before use.[11] |
| Inadequate Washing | Ensure thorough and consistent washing steps in assays like ELISA to remove all unbound reagents.[5] |
| Cell Seeding Density | Maintain a consistent cell seeding protocol to ensure a similar number of cells in each well at the start of the experiment.[3] |
Issue 2: Unexpected or Inconsistent Protein Expression
Problem: Western blot or flow cytometry results show variable or unexpected levels of your protein of interest.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can alter protein expression levels.[1] Use cells from a lower passage number and record the passage number for each experiment. |
| Cell Lysis and Protein Extraction | Ensure complete cell lysis to release all proteins. Use appropriate protease and phosphatase inhibitors in your lysis buffer. |
| Antibody Performance | Use antibodies that have been validated for the specific application. Test different antibody dilutions to find the optimal concentration. |
| Loading Controls | Always use a reliable loading control (e.g., beta-actin, GAPDH) to normalize for differences in protein loading between lanes. |
| Target Biology | Consider biological factors such as post-translational modifications or protein cleavage that might lead to bands of unexpected molecular weight.[16] |
Experimental Protocols & Workflows
Standard this compound Transfection Protocol (Lipid-Based)
-
Cell Seeding: The day before transfection, seed this compound cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Formation:
-
Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.
-
In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent in 50 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL DNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 24-48 hours before proceeding with the experimental assay.
Note: This is a general protocol. The optimal DNA:reagent ratio and incubation times should be determined empirically for the this compound cell line.
Troubleshooting Workflow for High Assay Variability
Caption: A logical workflow for troubleshooting high assay variability.
Signaling Pathways
Hypothetical this compound Signaling Pathway (mTORC1 Activation)
The this compound cell line is often used to study growth factor signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[17][18] Variability in experimental results can often be traced to inconsistencies in the activation state of this pathway.
Caption: Simplified mTORC1 signaling pathway in the this compound model.
References
- 1. korambiotech.com [korambiotech.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. anshlabs.com [anshlabs.com]
- 6. transfusionontario.org [transfusionontario.org]
- 7. Optimization of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajmb.org [ajmb.org]
- 9. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the Top Data Analysis Challenges Businesses Face Today â Qarma Quality & Compliance [qarmainspect.com]
- 14. Common experiment design pitfalls [statsig.com]
- 15. Challenges of Big Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
T20-M protocol modifications for specific cell lines
Disclaimer: The term "T20-M protocol" is not a universally recognized standard designation. This technical support guide is based on the interpretation that "this compound" refers to a modified experimental protocol involving the T-20 peptide (Enfuvirtide), an HIV fusion inhibitor, for research applications in various cell lines. The following troubleshooting advice, protocols, and data are provided as a general guide for using peptide inhibitors in cell culture and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my specific cell line?
A1: The optimal concentration of this compound can vary significantly between cell lines due to differences in cell surface receptor expression, metabolic activity, and inherent sensitivity. We recommend performing a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations and narrow it down based on the observed effects.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors. Firstly, ensure the this compound peptide is properly solubilized and that the solvent used is not toxic to the cells at the final concentration. Secondly, some cell lines may be particularly sensitive to the peptide or its mechanism of action. Consider reducing the treatment duration or using a lower starting concentration range in your optimization experiments. It is also crucial to perform a vehicle control (treating cells with the solvent alone) to rule out solvent-induced toxicity.
Q3: My this compound peptide is difficult to dissolve. What is the recommended procedure?
A3: Peptides can be challenging to dissolve. For this compound, we recommend reconstituting the lyophilized powder in sterile, nuclease-free water to create a stock solution. If solubility issues persist, using a small amount of a biocompatible solvent like DMSO or a buffer with a slightly acidic or basic pH might be necessary. Always ensure the final concentration of any organic solvent is minimal in your cell culture media (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Can I use serum in my cell culture medium during this compound treatment?
A4: Yes, serum can be used. However, be aware that components in the serum may interact with the this compound peptide, potentially affecting its stability and efficacy. We recommend initially optimizing the protocol with a consistent serum concentration. If you suspect interference, you may compare results with and without serum or with a reduced serum concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no observable effect of this compound | 1. Suboptimal peptide concentration.2. Peptide degradation.3. Insufficient treatment duration.4. Cell line is resistant. | 1. Perform a dose-response curve to find the optimal concentration.2. Aliquot the this compound stock solution and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.3. Increase the incubation time with the peptide.4. Confirm the expression of the target molecule in your cell line. |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in wells.3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding.[1]2. Gently mix the plate after adding the this compound solution.3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cell morphology changes | 1. Cytotoxicity.2. Off-target effects of the peptide.3. Contamination. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue) to quantify cell death.2. Review literature for known off-target effects or test on a control cell line lacking the target.3. Regularly test cell cultures for mycoplasma contamination.[2] |
Experimental Protocols
Protocol 1: this compound Dose-Response Experiment using MTT Assay
This protocol outlines a method to determine the optimal concentration of this compound for a specific adherent cell line.
-
Cell Seeding:
-
One day prior to treatment, seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Preparation of this compound Dilutions:
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Prepare a 2X stock solution of your highest desired this compound concentration in your complete cell culture medium.
-
Perform serial dilutions in complete medium to prepare a range of 2X concentrations.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 50 µL of fresh medium to each well.
-
Add 50 µL of the 2X this compound dilutions to the corresponding wells to achieve the final 1X concentrations. Include a vehicle control (medium with solvent only) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting low this compound efficacy.
Caption: Inhibition of a hypothetical signaling pathway by this compound.
References
Technical Support Center: Overcoming T20-M Resistance
Welcome to the technical support center for T20-M, a novel therapeutic agent. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of a key signaling pathway often dysregulated in cancer. It is designed to bind to the ATP-binding pocket of its target protein, preventing downstream signaling that promotes cell proliferation and survival. The precise target and pathway can be visualized in the signaling pathway diagram below.
Q2: What are the common mechanisms of acquired resistance to this compound?
A2: Acquired resistance to this compound can arise through various mechanisms, which is a common challenge in targeted cancer therapy.[1][2][3] The most frequently observed mechanisms include:
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On-target mutations: Genetic alterations in the this compound target protein can prevent effective drug binding.
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Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade.[4]
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[4][5]
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Phenotypic transformation: Cancer cells may undergo changes, such as the epithelial-to-mesenchymal transition (EMT), which confers a more resistant state.[4][6]
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the initial steps to investigate potential resistance?
A3: If you observe a decrease in this compound efficacy, we recommend a systematic approach to identify the underlying cause. A suggested workflow is to first confirm the decreased sensitivity with a dose-response assay. Subsequently, you can investigate potential mechanisms such as target mutations or activation of bypass pathways. A detailed experimental workflow is provided in the troubleshooting section.
Q4: Are there any known combination therapies that can overcome this compound resistance?
A4: Yes, combination therapies are a promising strategy to overcome this compound resistance.[7] The choice of a combination agent depends on the specific resistance mechanism. For instance:
-
If bypass pathway activation is identified, an inhibitor of that pathway can be used in combination with this compound.
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For cells overexpressing drug efflux pumps, co-administration with an ABC transporter inhibitor may restore sensitivity.
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Combining this compound with immunotherapy, such as immune checkpoint inhibitors, has also shown potential in preclinical models to enhance anti-tumor responses.[8]
Troubleshooting Guides
Guide 1: Confirming and Characterizing this compound Resistance
Issue: A previously this compound-sensitive cancer cell line now exhibits reduced responsiveness to the drug.
Troubleshooting Steps:
-
Verify Cell Line Identity: Ensure the cell line has not been misidentified or contaminated using short tandem repeat (STR) profiling.
-
Perform a Dose-Response Assay: Determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells compared to the parental, sensitive cells. An increase in IC50 indicates resistance.
-
Analyze Target Expression and Activation: Use Western blotting to check the expression and phosphorylation status of the this compound target protein.
-
Sequence the Target Gene: Perform Sanger or next-generation sequencing of the target gene to identify potential resistance-conferring mutations.
Guide 2: Investigating Bypass Signaling Pathway Activation
Issue: No on-target mutations are found in this compound-resistant cells, suggesting the activation of alternative survival pathways.
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of multiple RTKs simultaneously to identify potential bypass pathways.
-
Western Blot Analysis: Based on the RTK array results, validate the activation of specific downstream signaling proteins (e.g., p-AKT, p-ERK) via Western blotting.
-
Test Combination Therapies: Use small molecule inhibitors targeting the identified bypass pathway in combination with this compound to see if sensitivity is restored.
Quantitative Data Summary
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Cancer Cell Line A | 15 | 350 | 23.3 |
| Cancer Cell Line B | 25 | 800 | 32.0 |
Table 2: Effect of Combination Therapy on this compound Resistant Cells
| Treatment | Cancer Cell Line A IC50 (nM) | Cancer Cell Line B IC50 (nM) |
| This compound alone | 350 | 800 |
| This compound + Inhibitor X | 20 | Not Applicable |
| This compound + Inhibitor Y | Not Applicable | 35 |
Inhibitor X targets a known bypass pathway. Inhibitor Y is an ABC transporter inhibitor.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression and Phosphorylation
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Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., total and phosphorylated forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits a key kinase in a growth factor signaling pathway.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Activation of a bypass RTK can overcome this compound inhibition.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking Oncology Drug Resistance: New Strategies to Overcome Challenges in Modern Cancer Therapy [hidocdr.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 8. Novel therapeutic agents in clinical trials: emerging approaches in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
T20-M assay interference and troubleshooting
Welcome to the technical support center for the T20-M assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
Assay interference occurs when a substance or process falsely alters an analytical result, leading to either a falsely elevated (positive interference) or falsely decreased (negative interference) measurement of the analyte.[1][2] These interferences can be analyte-dependent, where a substance in the sample interacts with the assay reagents, or analyte-independent, such as issues arising from hemolysis, lipemia, or sample storage.[3]
Q2: What are the primary sources of interference in a this compound assay?
Interference can be classified as endogenous (originating from within the sample) or exogenous (introduced into the sample).[1]
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Endogenous Sources: These include substances naturally present in the patient sample, such as heterophile antibodies, human anti-animal antibodies (HAMA), rheumatoid factor (RF), autoantibodies, binding proteins (like albumin), and cross-reacting molecules with structures similar to the target analyte.[2][3] Hemolysis, icterus (bilirubin), and lipemia (lipids) are also common endogenous interferents.[1][2]
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Exogenous Sources: These are substances introduced into the specimen during collection, handling, or the assay procedure itself.[1] Examples include anticoagulants, additives from blood collection tubes, contamination from reagents or equipment, and carryover from high-concentration samples.[1][2][4]
Q3: What is the difference between a false positive and a false negative result?
A false positive is a result that indicates the presence of the target analyte when it is actually absent.[5] This can be caused by factors like non-specific binding of antibodies, cross-reactivity with other molecules, or certain types of antibody interference (e.g., heterophile antibodies bridging the capture and detection antibodies).[2][6] A false negative is a result that indicates the absence of the target analyte when it is actually present.[5] Common causes include the high-dose "hook" effect, where excessively high analyte concentrations saturate the antibodies, or the presence of substances that block antibody-analyte binding.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound assay, providing potential causes and actionable solutions.
Issue 1: High Background Signal
A high background is characterized by excessive color development or high optical density readings across the entire plate, including negative control wells.[7] This reduces the signal-to-noise ratio and can mask the true results.[7]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time for each wash.[7] Ensure complete aspiration of wash buffer from the wells after each step.[8] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[7] Consider trying a different blocking agent. |
| High Antibody Concentration | Titrate the capture and/or detection antibodies to determine the optimal concentration. An overly high concentration can lead to non-specific binding.[7] |
| Reagent Contamination | Use fresh, sterile reagents and disposable pipette tips to avoid cross-contamination.[4] Ensure buffers have not become contaminated with bacteria or fungi.[9] |
| Over-development | Reduce the substrate incubation time.[9] Monitor color development and stop the reaction when the positive controls are distinct but before the negative controls become too high. |
| Non-specific Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding. If this is an issue, consider using a pre-adsorbed secondary antibody. |
| Light Exposure (for TMB Substrate) | Ensure the substrate incubation step is performed in the dark, as TMB is light-sensitive.[8] |
Troubleshooting Workflow for High Background
Caption: Troubleshooting decision tree for high background signals.
Issue 2: No Signal or Weak Signal
This issue occurs when the optical density readings are unexpectedly low or absent, even in positive control or high-concentration sample wells.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Omission of a Reagent | Carefully review the protocol steps.[8] Ensure all reagents (e.g., primary antibody, detection antibody, substrate) were added in the correct order.[8] |
| Improper Reagent Preparation | Re-prepare reagents according to the protocol. Ensure standards were reconstituted correctly and allowed to sit for at least 10 minutes before use.[8] Do not store and reuse diluted standards.[8] |
| Inhibited HRP Activity | Check if any buffers contain sodium azide, which inhibits horseradish peroxidase (HRP) activity.[8] |
| Incorrect Incubation Times/Temps | Adhere strictly to the recommended incubation times and temperatures in the protocol.[9] Allow reagents to reach room temperature before use.[9] |
| Wells Dried Out | Do not allow wells to dry out during the assay.[8] Use the supplied adhesive plate sealer during incubation steps.[8] |
| Improper Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used.[8] |
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV%)
This is indicated by significant variation between duplicate or triplicate wells, leading to unreliable results.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique.[8] Ensure tips are properly sealed and avoid introducing bubbles into the wells. |
| Inconsistent Washing | Ensure all wells are washed uniformly. An automated plate washer can improve consistency over manual washing. |
| Temperature Gradients | Avoid "edge effects" by ensuring the plate is incubated at a uniform temperature. Allow plates to equilibrate to room temperature before adding reagents. |
| Incomplete Reagent Mixing | Gently mix all reagents before use. Ensure standards and samples are thoroughly mixed before adding to the plate. |
Investigating Specific Interferences
Heterophile Antibody Interference
Heterophile antibodies are human antibodies that can bind to the animal immunoglobulins used in immunoassays.[1] In a sandwich assay like the this compound, they can form a "bridge" between the capture and detection antibodies, causing a false-positive signal even in the absence of the analyte.[1][2]
References
- 1. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. When laboratory tests can mislead even when they appear plausible - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. arp1.com [arp1.com]
- 8. novateinbio.com [novateinbio.com]
- 9. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
T20-M Data Analysis & Interpretation: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the T20-M platform for data analysis and interpretation.
Frequently Asked Questions (FAQs)
Q1: My this compound analysis has failed. What are the initial troubleshooting steps?
Q2: I am observing high variability between my sample replicates. What could be the cause?
A2: High variability in replicates can stem from several sources. Inconsistent sample handling and preparation is a common culprit. Ensure that all samples are processed uniformly. Another potential issue is instrument-related variance; check for any instrument calibration or performance issues. Finally, inherent biological variability can contribute to this issue. It is important to use appropriate statistical methods to account for this.
Q3: How can I distinguish between a true biological effect and experimental noise?
A3: Distinguishing signal from noise is a fundamental challenge in data analysis.[2] A well-designed experiment with proper controls (positive, negative, and vehicle) is the first line of defense. Statistical analysis, such as calculating signal-to-noise ratios and p-values, can provide a quantitative measure of the significance of an observed effect. Visualizing the data can also help in identifying trends and outliers that may not be apparent from statistical measures alone.
Q4: My data shows a strong correlation between two variables. Can I assume causation?
A4: No, correlation does not imply causation.[1] This is a common pitfall in data interpretation.[1] Two variables may be correlated due to a confounding factor that influences both. To establish causation, further experiments are required, such as intervention studies, to demonstrate that changing one variable directly leads to a change in the other.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Quantitative Readouts
This guide addresses scenarios where the quantitative data from the this compound platform is inconsistent across experiments or deviates significantly from expected values.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent quantitative readouts.
Troubleshooting Steps & Data Checks
| Step | Action | Potential Cause | Data to Check |
| 1 | Data Integrity Check | Data corruption, transfer errors | Raw data files for completeness and correct formatting. |
| 2 | Protocol Adherence Review | Deviations from established protocols | Lab notebooks, electronic records for reagent concentrations, incubation times, and procedural steps. |
| 3 | Instrument Performance Verification | Instrument drift, calibration issues | Instrument calibration records, performance logs, and diagnostic reports. |
| 4 | Reagent Quality Control | Expired or improperly stored reagents | Reagent lot numbers, expiration dates, and storage conditions. |
| 5 | Control Sample Analysis | Systemic issue with the assay | Positive and negative control data for expected values and signal-to-background ratios. |
Issue 2: High Background Signal in Assays
High background can mask true signals and reduce the dynamic range of an assay. This guide provides steps to identify and mitigate sources of high background.
Potential Sources of High Background
| Source Category | Specific Examples | Recommended Action |
| Reagents | Non-specific binding of antibodies, contaminated buffers | Test different blocking buffers, use high-purity reagents, filter buffers. |
| Sample | Autofluorescence of compounds, endogenous enzyme activity | Include a "no-cell" or "no-compound" control, perform a spectral scan to identify autofluorescence. |
| Instrumentation | Dirty optics, incorrect filter sets | Clean instrument components as per manufacturer's instructions, verify correct filter selection. |
| Assay Protocol | Insufficient washing steps, prolonged incubation times | Optimize washing steps, perform a time-course experiment to determine optimal incubation. |
Signaling Pathway Analysis Workflow
When troubleshooting unexpected biological results, it is often helpful to map the expected signaling pathway and compare it with the observed data.
References
Validation & Comparative
T20-M vs [competitor compound] efficacy
An objective comparison between the HIV fusion inhibitor T20 (Enfuvirtide) and the integrase inhibitor Dolutegravir (DTG) is crucial for researchers and drug development professionals in the field of antiretroviral therapy. While both are effective components of combination therapy, they target different stages of the HIV life cycle, leading to distinct efficacy profiles, resistance patterns, and clinical applications. T20, an entry inhibitor, is often reserved for treatment-experienced patients with multidrug-resistant HIV, whereas Dolutegravir is a widely used first-line treatment option due to its high efficacy and favorable tolerability.
Efficacy and Potency Comparison
The primary measure of efficacy for antiretroviral drugs is their ability to suppress viral load and allow for the recovery of CD4+ T-cell counts. Dolutegravir has consistently demonstrated high efficacy in clinical trials. For instance, in a study involving treatment-naive adults, a dolutegravir-based regimen resulted in 88% of patients achieving a viral load of less than 50 copies/mL after 96 weeks. In contrast, T20 (Enfuvirtide), when added to an optimized background therapy in treatment-experienced patients, led to a significantly greater reduction in viral load compared to the background therapy alone. Specifically, after 24 weeks, the mean viral load reduction was 1.699 log10 copies/mL for the T20 group versus 0.764 log10 for the control group.
| Parameter | T20 (Enfuvirtide) | Dolutegravir (DTG) |
| Drug Class | Fusion Inhibitor | Integrase Strand Transfer Inhibitor (INSTI) |
| Mechanism of Action | Binds to the gp41 subunit of the viral envelope, preventing the conformational change required for fusion of the viral and cellular membranes. | Inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome. |
| Primary Use | Treatment-experienced patients with multidrug-resistant HIV. | First-line and second-line treatment for a broad range of HIV patients. |
| Viral Load Reduction | Significant reduction in treatment-experienced patients (e.g., ~1.7 log10 copies/mL at 24 weeks). | High rate of viral suppression in treatment-naive patients (e.g., 88% < 50 copies/mL at 96 weeks). |
| Administration | Subcutaneous injection, twice daily. | Oral tablet, once or twice daily. |
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of T20 and Dolutegravir are fundamental to their different roles in HIV therapy. T20 acts extracellularly to prevent the virus from entering the host cell, while Dolutegravir acts intracellularly to halt a key step in viral replication.
Caption: Inhibition points of T20 and Dolutegravir in the HIV lifecycle.
Experimental Protocols
Viral Load Quantification (HIV-1 RNA Assay)
The efficacy of both T20 and Dolutegravir in clinical trials is primarily assessed by measuring the change in plasma HIV-1 RNA levels (viral load).
-
Sample Collection : Whole blood samples are collected from patients at baseline and specified time points throughout the study.
-
Plasma Separation : Plasma is separated from the whole blood by centrifugation.
-
RNA Extraction : HIV-1 RNA is extracted from the plasma samples using automated systems.
-
Quantification : Real-time polymerase chain reaction (RT-PCR) is used to amplify and quantify the amount of HIV-1 RNA. The results are reported as copies of HIV-1 RNA per milliliter of plasma. The lower limit of detection for modern assays is typically between 20 and 50 copies/mL.
Caption: Workflow for quantifying HIV-1 viral load in clinical trials.
CD4+ T-Cell Count Analysis
The immunological response to antiretroviral therapy is measured by monitoring the count of CD4+ T-cells.
-
Sample Collection : An anticoagulated whole blood sample is collected from the patient.
-
Cell Staining : The blood sample is incubated with fluorescently-labeled monoclonal antibodies that specifically bind to cell surface markers, including CD3 (for all T-cells) and CD4.
-
Flow Cytometry : The stained cells are passed through a flow cytometer. A laser excites the fluorescent labels, and detectors measure the light emitted and scattered by each individual cell.
-
Data Analysis : Software analyzes the light signals to identify and count the population of cells that are positive for both CD3 and CD4 markers. The result is reported as the number of CD4+ cells per microliter of blood.
Resistance Profile
Resistance to antiretroviral drugs is a critical consideration. For T20, resistance mutations typically occur in the gp41 region of the viral envelope. Dolutegravir, on the other hand, has a high genetic barrier to resistance, meaning multiple mutations are often required before clinically significant resistance emerges. Resistance to Dolutegravir is associated with mutations in the viral integrase gene. The distinct resistance pathways mean that cross-resistance between T20 and Dolutegravir is not expected, making them suitable for use in different therapeutic contexts.
T20-M: Validating In Vitro HIV Fusion Inhibition in In Vivo Models
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of T20-M, a first-generation HIV fusion inhibitor, with its more potent derivatives. It details the in vitro experimental data validating its mechanism of action and outlines the protocols for translating these findings into in vivo efficacy studies. This document is intended for researchers, scientists, and drug development professionals working on novel HIV therapeutics.
Mechanism of Action: Inhibition of HIV-1 gp41-mediated Membrane Fusion
This compound, also known as Enfuvirtide, is a synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41. Its mechanism of action is to competitively bind to the gp41 protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.[1][2][3] This process is initiated by the binding of the viral glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). This binding triggers a conformational change in gp41, exposing a fusion peptide that inserts into the target cell membrane. Subsequently, gp41 folds into a six-helix bundle (6-HB), bringing the viral and cellular membranes into close proximity and enabling fusion. This compound disrupts the formation of this critical 6-HB structure, thereby halting viral entry into the host cell.[1][3]
References
Synergistic Effects of T20 (Enfuvirtide) in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of the HIV fusion inhibitor T20 (Enfuvirtide) when used in combination with other antiretroviral agents. The data presented is supported by experimental findings from peer-reviewed studies, offering insights into enhanced therapeutic strategies against HIV-1.
Introduction to Enfuvirtide (T20)
Enfuvirtide is a synthetic 36-amino-acid peptide that belongs to the class of HIV fusion inhibitors. It mimics a segment of the HIV-1 envelope glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery. By binding to the first heptad-repeat (HR1) of gp41, Enfuvirtide prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking the entry of the virus into the host cell.[1] Its unique mechanism of action, targeting the extracellular stage of the HIV lifecycle, makes it a valuable component in combination therapies, particularly for treatment-experienced patients with multidrug-resistant HIV-1.[2]
Quantitative Analysis of Synergistic Interactions
The efficacy of antiretroviral therapy is significantly enhanced when drugs are used in combination, especially if they exhibit synergistic effects. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This is often quantified using the Combination Index (CI), where a value less than 1 indicates synergy. The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of Enfuvirtide with other antiretroviral agents.
Table 1: Synergistic Effects of Enfuvirtide (T20) with Next-Generation Fusion Inhibitors
Next-generation fusion inhibitors, such as Sifuvirtide, T1249, and T1144, have been developed to improve upon the potency and resistance profile of Enfuvirtide. When combined with T20, these inhibitors have demonstrated potent synergistic activity against both wild-type and Enfuvirtide-resistant HIV-1 strains.
| Combination | HIV-1 Strain | Combination Index (CI) | Fold Reduction in IC50 (T20) | Fold Reduction in IC50 (Partner Drug) | Reference |
| T20 + Sifuvirtide | Bal (R5) | 0.449 | 4.8 | 4.1 | [3] |
| IIIB (X4) | 0.547 | 3.4 | 3.4 | [3] | |
| NL4-3 (V38A Mutant) | 0.360 | 8.6 | 3.5 | [3] | |
| NL4-3 (V38A/N42D Mutant) | 0.123 | 15.5 | 19.0 | [3] | |
| T20 + T1249 | IIIB | <0.3 | ~3-12 | ~3-12 | [4] |
| T20 + T1144 | IIIB | <0.3 | ~5-20 | ~5-20 | [4] |
| T20 + T1249 + T1144 | IIIB | <0.1 | ~71-281 | ~71-281 (combined) | [4] |
Combination Index (CI) Interpretation: <0.1 = Very Strong Synergy; 0.1-0.3 = Strong Synergy; 0.3-0.7 = Synergy; 0.7-0.85 = Moderate Synergy; 0.85-0.9 = Slight Synergy; >1.0 = Antagonism.
Table 2: Synergistic Effects of Enfuvirtide (T20) with CCR5 Co-receptor Antagonists
CCR5 co-receptor antagonists, such as Maraviroc and Vicriviroc, represent another class of HIV entry inhibitors. They act by binding to the host cell's CCR5 co-receptor, preventing its interaction with the viral gp120 protein. Studies have shown that combining Enfuvirtide with CCR5 antagonists can result in synergistic inhibition of HIV-1 entry.
| Combination | HIV-1 Strain | Synergy Observed | Key Findings | Reference |
| T20 + Maraviroc | Various R5-tropic strains | Yes | Synergy is dependent on the binding affinity of T20 to gp41 and the density of CCR5 co-receptors on the host cell. | [5] |
| T20 + Vicriviroc | Various R5-tropic strains | Yes | The combination targets two distinct and critical steps in the viral entry process, leading to enhanced virologic suppression. | [6] |
Note: While synergy has been consistently reported, specific Combination Index values from a comprehensive tabular summary for Enfuvirtide-Maraviroc combinations were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis of synergistic interactions.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method for assessing the in vitro interaction of two antimicrobial or antiviral agents.
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 25 mM HEPES buffer, and 50 µg/mL gentamicin.[7]
-
Drug Dilution:
-
Two drugs (e.g., Enfuvirtide and Sifuvirtide) are prepared in a two-dimensional array in a 96-well microplate.
-
Drug A is serially diluted along the x-axis (columns), while Drug B is serially diluted along the y-axis (rows).
-
This creates a matrix of wells with varying concentrations of each drug, both alone and in combination.
-
-
Viral Infection:
-
TZM-bl cells are seeded into the 96-well plates.
-
A predetermined titer of HIV-1 virus stock (e.g., laboratory-adapted strains like HIV-1 IIIB or Bal, or clinical isolates) is added to each well.
-
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Inhibition:
-
Viral replication is quantified by measuring the activity of the reporter gene (luciferase) or by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA.
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC50) is determined for each drug alone and for each combination.
-
The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination using the formula: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone).
-
The Combination Index (CI) is the sum of the FICs: CI = FIC of Drug A + FIC of Drug B.
-
CI values are interpreted to determine synergy, additivity, or antagonism.
-
HIV-1 p24 Antigen ELISA
The p24 antigen capture ELISA is used to quantify the level of HIV-1 p24 core protein in cell culture supernatants, which is a direct measure of viral replication.
-
Plate Coating: 96-well microplates are coated with a monoclonal antibody specific for HIV-1 p24 antigen.
-
Sample Preparation: Cell culture supernatants are collected and may be treated with a lysis buffer to release the p24 antigen.
-
Incubation: The prepared samples and p24 standards are added to the coated wells and incubated to allow the p24 antigen to bind to the capture antibody.
-
Washing: The wells are washed to remove unbound materials.
-
Detection:
-
A biotinylated anti-p24 antibody is added, followed by streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound HRP.
-
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength. The concentration of p24 in the samples is determined by comparison to the standard curve.[8]
Mechanisms of Synergistic Action and Signaling Pathways
The synergistic effects observed with Enfuvirtide combinations are primarily due to the targeting of different, yet complementary, steps in the HIV-1 entry process.
Enfuvirtide and Next-Generation Fusion Inhibitors
Enfuvirtide (T20) and next-generation fusion inhibitors like Sifuvirtide, T1249, and T1144 all target the gp41 protein. However, they bind to distinct sites on the N-terminal heptad repeat (NHR) of gp41. This cooperative binding more effectively prevents the formation of the six-helix bundle, a critical step for membrane fusion. For instance, Sifuvirtide contains a pocket-binding domain (PBD) that interacts with a hydrophobic pocket on the NHR, a region not targeted by Enfuvirtide. This multi-site attack on gp41 makes it much more difficult for the virus to complete the fusion process.[9]
Caption: Synergistic action of T20 and next-gen fusion inhibitors.
Enfuvirtide and CCR5 Co-receptor Antagonists
The synergy between Enfuvirtide and a CCR5 antagonist like Maraviroc arises from targeting two sequential steps in viral entry. Maraviroc first blocks the interaction between gp120 and the CCR5 co-receptor. This action can prolong the transitional state of gp41, where it is susceptible to inhibition by Enfuvirtide. By preventing the initial co-receptor engagement, Maraviroc effectively increases the window of opportunity for Enfuvirtide to bind to gp41 and prevent the subsequent fusion events.[5]
Caption: Dual blockade of HIV entry by Maraviroc and Enfuvirtide.
Experimental Workflow
The general workflow for assessing the synergistic effects of T20 with other drugs in vitro follows a structured process from cell preparation to data analysis.
Caption: Workflow for in vitro synergy testing of T20 combinations.
Conclusion
The combination of Enfuvirtide (T20) with other antiretroviral drugs, particularly next-generation fusion inhibitors and CCR5 co-receptor antagonists, demonstrates significant synergistic activity against HIV-1 in vitro. This synergy allows for enhanced viral suppression, a higher barrier to resistance, and the potential for dose reduction, which could lead to fewer side effects and improved patient adherence. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to optimize HIV treatment strategies. Further clinical investigation is warranted to fully realize the therapeutic benefits of these synergistic combinations in patients.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.hillgene.com [en.hillgene.com]
- 9. DOT Language | Graphviz [graphviz.org]
T20-M Peptide Analogs: A Comparative Guide for UBE2C Inhibition in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally designed peptide inhibitor, T20-M, and its rationally designed analogs targeting the Ubiquitin-Conjugating Enzyme E2 C (UBE2C). UBE2C is a key enzyme in the ubiquitin-proteasome system and is overexpressed in various cancers, including breast cancer, making it a promising therapeutic target. This compound has been identified as a lead peptide with the potential to disrupt the interaction between UBE2C and its binding partner, ANAPC2, a core component of the Anaphase-Promoting Complex/Cyclosome (APC/C). This guide outlines the rationale for the design of this compound analogs and provides detailed experimental protocols for their comparative evaluation.
This compound and its Target: UBE2C
This compound is a novel peptide designed in silico to inhibit the protein-protein interaction between UBE2C and ANAPC2. This interaction is crucial for the proper functioning of the APC/C, a key regulator of cell cycle progression. By disrupting this interaction, this compound aims to induce cell cycle arrest and inhibit the proliferation of cancer cells. Studies have shown that inhibiting UBE2C can reduce the proliferation rate and invasive ability of breast cancer cells, highlighting the therapeutic potential of targeting this enzyme. The UBE2C-ANAPC2 interaction is a critical node in signaling pathways that are often dysregulated in cancer, including the AKT/mTOR and JNK pathways.
While this compound shows promise, its development into a viable therapeutic requires optimization of its pharmacological properties. This guide proposes a series of this compound analogs designed to enhance stability, binding affinity, and cell permeability, and details the experimental workflows to compare their efficacy.
Comparative Analysis of this compound Analogs
As specific experimental data for this compound analogs is not yet publicly available, this section proposes a set of rationally designed analogs based on established peptide engineering strategies. The following table summarizes these proposed analogs and the intended improvements.
| Analog ID | Modification from this compound | Rationale for Modification | Expected Improvement |
| This compound-D | Substitution of L-amino acids with D-amino acids at protease-sensitive sites | D-amino acids are not recognized by most proteases, thus increasing resistance to enzymatic degradation. | Increased plasma stability and half-life. |
| This compound-PEG | Covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to the N- or C-terminus | PEGylation increases the hydrodynamic radius of the peptide, reducing renal clearance and protecting against proteolysis. | Prolonged circulation time and reduced dosing frequency. |
| This compound-Lipid | Conjugation of a lipid moiety (e.g., palmitic acid) to the peptide | Lipidation can enhance membrane association and facilitate cell penetration, as well as improve plasma protein binding to extend half-life. | Improved cell permeability and pharmacokinetic profile. |
| This compound-Cyclic | Introduction of a disulfide or amide bond to cyclize the peptide | Cyclization restricts the conformational flexibility of the peptide, which can lead to higher binding affinity and increased stability. | Enhanced binding affinity for UBE2C and increased resistance to exopeptidases. |
| This compound-AlaScan | Alanine (B10760859) scanning mutagenesis at key binding residues | Systematic replacement of individual amino acids with alanine to identify residues critical for the interaction with UBE2C. | Structure-activity relationship (SAR) data to guide further optimization. |
Experimental Protocols for Comparative Evaluation
A rigorous comparative analysis of this compound and its analogs requires a series of well-defined experiments. The following protocols provide a framework for assessing their performance.
In Silico Modeling and Binding Affinity Prediction
Methodology: Molecular docking and molecular dynamics (MD) simulations are crucial first steps to predict the binding modes and estimate the binding affinities of this compound analogs to UBE2C.
-
Molecular Docking:
-
Prepare the 3D structure of the UBE2C protein (e.g., from the Protein Data Bank, PDB ID: 1I7K) and the 3D structures of the this compound analogs.
-
Perform docking simulations using software like AutoDock, Glide, or HADDOCK to predict the binding poses of the peptides within the UBE2C-ANAPC2 interaction interface.
-
Analyze the docking scores and binding poses to rank the analogs based on predicted binding affinity.
-
-
Molecular Dynamics (MD) Simulations:
-
Take the best-docked poses of the this compound analogs in complex with UBE2C as starting points for MD simulations using software like GROMACS or AMBER.
-
Run simulations for an extended period (e.g., 100 ns) in a simulated physiological environment.
-
Analyze the trajectories to assess the stability of the peptide-protein complexes and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
-
A Researcher's Guide to Validating T20-M Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of T20-M, a synthetic peptide inhibitor of HIV-1 entry. This compound, an analogue of the FDA-approved drug Enfuvirtide (T20), functions by binding to the gp41 transmembrane glycoprotein (B1211001) of the virus, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[1][2] Accurate validation of its engagement with gp41 in a cellular context is paramount for the development and optimization of this and similar antiviral therapeutics.
This document outlines and compares various experimental approaches, presenting quantitative data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable methods for their specific needs.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate assay for validating this compound target engagement depends on several factors, including the specific research question, desired throughput, and the nature of the data required (e.g., binding affinity, functional inhibition, or thermodynamic profiling). Here, we compare biophysical and cell-based assays commonly employed for this purpose.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its parent compound T20, as determined by various validation methods. These values provide a benchmark for researchers working with these inhibitors.
Table 1: Biophysical and Biochemical Assay Data for T20 and Analogs
| Method | Analyte | Ligand | K_d_ (Dissociation Constant) | IC_50_ (Half-maximal Inhibitory Concentration) | Reference(s) |
| Surface Plasmon Resonance (SPR) | T20 | gp41 N-HR mimic (5H-ex) | 30 nM | - | [3] |
| Isothermal Titration Calorimetry (ITC) | D-peptide inhibitor | gp41 core trimer | Micromolar range | - | [4] |
| Cell-Free Fusion Assay (6-HB Formation) | CP32M (T20 analog) | N36/C34 peptides | - | Comparable to parent peptide | [5] |
| Cell-Free Fusion Assay (6-HB Formation) | T20 | N36/C34 peptides | - | > 8000 nM (no inhibition) | [5] |
Table 2: Cell-Based Assay Data for T20 and Alternative Fusion Inhibitors
| Method | Inhibitor | Cell Line/Virus | IC_50_ (Half-maximal Inhibitory Concentration) | Reference(s) |
| Cell-Cell Fusion Assay | T20 | H9/HIV-1_IIIB_ | 24.17 nM | [5] |
| Cell-Cell Fusion Assay | LP-40 (T20 lipopeptide) | H9/HIV-1_IIIB_ | 0.41 nM | [5] |
| Single-Cycle Entry Assay | T20 | HIV-1 pseudoviruses | 9.41 nM | [5] |
| Single-Cycle Entry Assay | LP-40 (T20 lipopeptide) | HIV-1 pseudoviruses | 0.44 nM | [5] |
| Antiviral Activity Assay | Sifuvirtide | Subtype A, B, C pseudoviruses | 1.81 - 10.35 nM | [6] |
| Antiviral Activity Assay | T20 | Subtype A, B, C pseudoviruses | 13.86 - 189.20 nM | [6] |
| Antiviral Activity Assay | Albuvirtide | HIV-1 clinical isolates | 6.4 - 65.3 nM | [7] |
Key Experimental Protocols
Detailed methodologies for the principal assays used to validate this compound target engagement are provided below.
Biophysical Assays
ITC directly measures the heat released or absorbed during the binding of this compound to a soluble, purified fragment of its target, the N-terminal heptad repeat (N-HR) of gp41. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]
Protocol:
-
Protein and Peptide Preparation:
-
Express and purify a soluble fragment of the gp41 N-HR (e.g., N36).
-
Synthesize and purify the this compound peptide.
-
Thoroughly dialyze both the protein and peptide against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch artifacts.
-
Accurately determine the concentrations of both solutions.
-
-
ITC Experiment Setup:
-
Load the gp41 N-HR fragment into the sample cell of the calorimeter at a concentration of approximately 10-50 µM.
-
Load the this compound peptide into the injection syringe at a concentration 10-20 fold higher than the protein in the cell.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the sample cell containing the gp41 fragment.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the K_d_, n, ΔH, and ΔS.
-
SPR is a label-free optical technique that measures the real-time binding kinetics and affinity of this compound to an immobilized gp41 target. It provides data on the association rate (k_on_), dissociation rate (k_off_), and the equilibrium dissociation constant (K_d_).[8]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize a purified gp41 N-HR fragment onto a suitable sensor chip (e.g., CM5 chip) via amine coupling.
-
Activate the chip surface with a mixture of EDC and NHS.
-
Inject the gp41 fragment solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound peptide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound peptide.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on_ and k_off_.
-
Calculate the K_d_ from the ratio of k_off_ to k_on_.
-
Cell-Based Assays
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and co-receptors. Inhibition of fusion is a direct measure of target engagement and functional activity.[9][10]
Protocol:
-
Cell Preparation:
-
Culture effector cells (e.g., H9 or CHO cells) chronically infected with an HIV-1 strain (e.g., HIV-1_IIIB_) or transfected to express the HIV-1 Env protein.
-
Culture target cells (e.g., MT-2 or TZM-bl cells) that express CD4, CXCR4, and/or CCR5. TZM-bl cells contain a Tat-inducible luciferase reporter gene.
-
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Prepare serial dilutions of the this compound peptide.
-
Add the this compound dilutions to the target cells.
-
Add the effector cells to the wells containing the target cells and this compound.
-
-
Incubation and Readout:
-
Co-culture the cells for a defined period (e.g., 24-48 hours) to allow for cell fusion.
-
If using TZM-bl cells, measure the luciferase activity in the cell lysates. A decrease in luciferase signal indicates inhibition of fusion.
-
Alternatively, syncytia (multinucleated giant cells) formation can be visualized and quantified by microscopy.
-
-
Data Analysis:
-
Plot the percentage of fusion inhibition against the this compound concentration.
-
Calculate the IC_50_ value from the dose-response curve.
-
CETSA is a powerful method to confirm direct target engagement in intact cells. It is based on the principle that the binding of a ligand (this compound) to its target protein (gp41) can increase the thermal stability of the protein.[11][12]
Protocol:
-
Cell Treatment:
-
Culture cells expressing the HIV-1 Env glycoprotein.
-
Treat the cells with either this compound or a vehicle control (e.g., DMSO) and incubate to allow for compound entry and binding.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble gp41 in each sample using Western blotting with a specific anti-gp41 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble gp41 against the temperature for both the this compound and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
The NanoBRET™ assay is a proximity-based method that measures protein-protein interactions in live cells. To validate this compound target engagement, this assay can be adapted to measure the displacement of a fluorescently labeled tracer that binds to gp41.
Protocol:
-
Cell and Construct Preparation:
-
Genetically fuse the gp41 protein with NanoLuc® luciferase (the energy donor).
-
Develop a fluorescently labeled tracer molecule that binds to the same site on gp41 as this compound. The tracer acts as the energy acceptor.
-
Express the NanoLuc-gp41 fusion protein in a suitable cell line.
-
-
Assay Setup:
-
Plate the cells expressing NanoLuc-gp41 in a white, opaque 96-well plate.
-
Add the fluorescent tracer to the cells.
-
Add serial dilutions of the unlabeled this compound competitor.
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate to the cells to initiate the luminescence reaction.
-
Measure the luminescence signal at two wavelengths: one for the donor (NanoLuc) and one for the acceptor (tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates that it is displacing the fluorescent tracer from gp41, thus confirming target engagement.
-
Plot the BRET ratio against the this compound concentration to determine the IC_50_ value for displacement.
-
Visualization of Pathways and Workflows
HIV-1 Fusion and Inhibition by this compound
The following diagram illustrates the mechanism of HIV-1 entry and how this compound interrupts this process.
Caption: HIV-1 entry and this compound mechanism of action.
General Experimental Workflow for Target Engagement Validation
This diagram outlines the general steps involved in validating the target engagement of a peptide inhibitor like this compound.
Caption: General workflow for this compound target engagement validation.
Comparison with Alternative HIV Fusion Inhibitors
While T20 (and its analogue this compound) was a first-in-class HIV fusion inhibitor, next-generation compounds have been developed to overcome some of its limitations, such as the need for twice-daily injections and the emergence of resistance.
-
Sifuvirtide (SFT): A newer peptide-based fusion inhibitor with a similar mechanism of action to T20. It has demonstrated higher potency against a broad range of HIV-1 subtypes and is also effective against some T20-resistant strains.[6][13]
-
Albuvirtide: A long-acting fusion inhibitor that is conjugated to human serum albumin, significantly extending its half-life and allowing for less frequent dosing.[4][7] It also targets gp41 to prevent the formation of the six-helix bundle.[4]
The validation methods described in this guide for this compound are equally applicable to these alternative inhibitors, allowing for a direct comparison of their target engagement profiles.
Conclusion
Validating the target engagement of this compound in a cellular environment is a critical step in its development as an antiviral agent. This guide has provided a comparative overview of several powerful biophysical and cell-based methodologies. By presenting quantitative data, detailed protocols, and clear visual workflows, researchers can make informed decisions about the most appropriate assays to confirm that this compound effectively binds to and inhibits its intended target, gp41, within the complex milieu of a living cell. The consistent application of these methods will not only advance the understanding of this compound but also facilitate the development of next-generation HIV fusion inhibitors.
References
- 1. xantec.com [xantec.com]
- 2. The binding mode of fusion inhibitor T20 onto HIV-1 gp41 and relevant T20-resistant mechanisms explored by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of HIV-1 Inhibitory Peptide T20 with the gp41 N-HR Coiled Coil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Albuvirtide? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Broad Antiviral Activity and Crystal Structure of HIV-1 Fusion Inhibitor Sifuvirtide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring T Cell-to-T Cell HIV-1 Transfer, Viral Fusion, and Infection Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design and evaluation of sifuvirtide, a novel HIV-1 fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
T20-M Cross-Reactivity and Specificity: A Comparative Guide for Researchers
A note on nomenclature: Extensive literature searches did not yield specific information for a compound designated "T20-M." The following guide focuses on the well-characterized HIV fusion inhibitor T20 (Enfuvirtide) and its derivatives, which are likely what "this compound" refers to in a broader context of modified T20 peptides.
This guide provides a detailed comparison of the HIV fusion inhibitor T20 (Enfuvirtide) and its next-generation analogs with other HIV entry inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Mechanism of Action: Targeting HIV-1 Entry
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the target cell surface.[1] This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent conformational changes in the transmembrane glycoprotein gp41 lead to the insertion of its fusion peptide into the host cell membrane.[1] Gp41 then refolds into a six-helix bundle (6-HB) structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion, allowing the viral capsid to enter the host cell.[1][2]
T20 and other C-terminal heptad repeat (CHR)-derived peptides function by binding to the N-terminal heptad repeat (NHR) of gp41 during its transitional pre-hairpin intermediate state.[2] This binding prevents the formation of the 6-HB, thereby blocking membrane fusion and viral entry.[2]
Caption: HIV-1 entry and mechanism of T20 inhibition.
Comparative Efficacy of T20 and Derivatives
The potency of HIV fusion inhibitors is typically measured by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral activity in vitro. The following table summarizes the IC50 values for T20 and other fusion inhibitors against various HIV-1 strains. Lower IC50 values indicate higher potency.
| Inhibitor | HIV-1 Strain | IC50 (nM) | Reference |
| T20 (Enfuvirtide) | HXB2 | 24.17 | [3] |
| NL4-3 | 9.41 | [3] | |
| IIIB | 26 | [2] | |
| JRCSF | 5.19 | [3] | |
| LP-40 | HXB2 | 0.41 | [3] |
| NL4-3 | 0.44 | [3] | |
| JRCSF | 0.28 | [3] | |
| CP32M | IIIB | 5 | [2] |
| C34 | T20-resistant mutant | >2000 | [2] |
| T1249 | T20-resistant mutant | 4-10 | [4] |
Key Observations:
-
LP-40 , a lipopeptide derivative of T20, demonstrates significantly greater potency than T20 against the same viral strains.[3]
-
CP32M shows comparable potency to T20 against the IIIB strain.[2]
-
Second-generation inhibitors like T1249 are effective against T20-resistant HIV-1 variants.[4]
-
C34 shows poor activity against T20-resistant strains, highlighting the issue of cross-resistance.[2]
Cross-Reactivity and Specificity
The specificity of an HIV fusion inhibitor relates to its ability to selectively target viral components without affecting host cells, while cross-reactivity refers to its efficacy against a range of different HIV-1 strains and its potential to be recognized by antibodies.
Specificity:
-
T20 and its derivatives are highly specific for the gp41 protein of HIV-1 and are not active against HIV-2.[5]
-
Their mechanism of action, which targets a viral protein, minimizes off-target effects on host cells.[6] Studies have shown that Enfuvirtide (B549319) has a low potential for drug-drug interactions with drugs metabolized by cytochrome P450 enzymes.[7]
Cross-Reactivity and Resistance:
-
Resistance to T20 typically arises from mutations in the HR1 region of gp41, specifically in the GIV motif (amino acids 36-45).[8]
-
Single or double amino acid substitutions in this region can lead to a significant reduction in T20 susceptibility.[6]
-
Next-generation fusion inhibitors have been developed to overcome T20 resistance. For example, T1249 is effective against some T20-resistant variants.[4]
-
Studies have investigated the presence of Enfuvirtide cross-reactive gp41 antibodies in patients. The presence of these antibodies did not appear to negatively impact the efficacy or safety of the drug.[9]
Experimental Protocols
The data presented in this guide are derived from several key in vitro assays. The general workflows for these assays are described below.
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein (effector cells) with target cells expressing CD4 and coreceptors.
-
Cell Preparation:
-
Effector cells (e.g., H9 cells chronically infected with HIV-1 or HEK293T cells transfected to express HIV-1 Env) are labeled with a fluorescent dye like calcein-AM.
-
Target cells (e.g., MT-2 cells) are prepared.
-
-
Incubation: Labeled effector cells and target cells are co-cultured in the presence of varying concentrations of the test inhibitor.
-
Fusion Quantification: Cell fusion results in the transfer of the fluorescent dye from effector to target cells, forming syncytia. The number and size of these syncytia are quantified using fluorescence microscopy.
-
Data Analysis: The percent inhibition of cell-cell fusion is calculated, and the IC50 value is determined.
Caption: Workflow for an HIV-1 Env-mediated cell-cell fusion assay.
Pseudovirus Neutralization Assay
This assay measures the ability of an inhibitor to prevent infection of target cells by pseudoviruses expressing the HIV-1 envelope protein.
-
Pseudovirus Production: Pseudoviruses are generated, typically by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 Env protein and a plasmid for a viral backbone (e.g., an HIV-1 vector lacking the env gene and carrying a reporter gene like luciferase).
-
Incubation: The pseudoviruses are incubated with varying concentrations of the test inhibitor.
-
Infection: The virus-inhibitor mixture is added to target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
Reporter Gene Expression Measurement: After a set incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.
-
Data Analysis: The reduction in reporter gene activity in the presence of the inhibitor is used to calculate the percent neutralization and the IC50 value.
Conclusion
T20 (Enfuvirtide) was a landmark development in antiretroviral therapy as the first-in-class HIV fusion inhibitor. However, its clinical utility is hampered by the emergence of drug resistance and the need for twice-daily subcutaneous injections. Research has since focused on developing next-generation fusion inhibitors with improved potency, broader cross-reactivity against resistant strains, and more favorable pharmacokinetic profiles. Lipopeptides and other modified versions of T20, such as LP-40, have demonstrated significantly enhanced anti-HIV-1 activity in preclinical studies. The continued exploration of the structure-activity relationships of these peptides is crucial for the design of more robust and durable HIV entry inhibitors.
References
- 1. Optimization of peptidic HIV‐1 fusion inhibitor T20 by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Enfuvirtide: from basic investigations to current clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessment of drug-drug interaction potential of enfuvirtide in human immunodeficiency virus type 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV fusion inhibitors: a review - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Enfuvirtide (T-20) cross-reactive glycoprotein 41 antibody does not impair the efficacy or safety of enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Enfuvirtide (T-20) for HIV-1 Salvage Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enfuvirtide (B549319) (T-20), a first-in-class HIV fusion inhibitor, with other antiretroviral agents used in salvage therapy for treatment-experienced individuals with multidrug-resistant HIV-1. Supporting experimental data from clinical trials is presented to inform research and drug development efforts.
Executive Summary
Enfuvirtide (T-20) marked a significant advancement in HIV-1 treatment by introducing a novel mechanism of action that inhibits the fusion of the virus with host cells. Clinical trials have demonstrated its efficacy in reducing viral load and increasing CD4+ T-cell counts in patients with limited treatment options. This guide compares the performance of Enfuvirtide with an integrase inhibitor, Raltegravir (B610414), and discusses its position relative to other entry inhibitors like Maraviroc and Ibalizumab. While newer agents may offer more convenient administration and improved tolerability, Enfuvirtide remains a valuable option in specific salvage therapy scenarios due to its unique mechanism and lack of cross-resistance with other antiretroviral classes.
Mechanism of Action: Blocking Viral Entry
Enfuvirtide is a synthetic 36-amino-acid peptide that mimics a component of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[1][2] Its mechanism of action is centered on the inhibition of the conformational changes required for the fusion of the viral and cellular membranes.[3][4] By binding to the first heptad-repeat (HR1) region of gp41, Enfuvirtide prevents the formation of the six-helix bundle, a critical step for membrane fusion, thus blocking the entry of the viral capsid into the host cell.[3][4]
Head-to-Head Comparison: Enfuvirtide vs. Raltegravir
A key clinical trial directly compared the strategy of switching from an Enfuvirtide-based regimen to a Raltegravir-based regimen in virologically suppressed, multidrug-resistant HIV-1-infected patients. Raltegravir is an integrase inhibitor, representing a different class of antiretroviral drugs.
| Parameter | Enfuvirtide (Continued) | Raltegravir (Switch) |
| Drug Class | Fusion Inhibitor | Integrase Inhibitor |
| Administration | Subcutaneous Injection | Oral |
| Virologic Failure Rate (at 24 weeks) | 1.2% | 1.2% |
| Patients with HIV-1 RNA <50 copies/mL (at 24 weeks) | 89% | 88% |
| Change in CD4 Cell Count | No significant change | No significant change |
| Grade 3-4 Adverse Events | Uncommon | Uncommon |
Data from the randomized, open-label trial NCT00454337.[1][3]
Comparative Efficacy from Pivotal Trials (TORO 1 & 2)
The foundational evidence for Enfuvirtide's efficacy comes from the TORO 1 and TORO 2 clinical trials. These studies evaluated the addition of Enfuvirtide to an optimized background (OB) regimen in treatment-experienced patients.
| Parameter | Enfuvirtide + Optimized Background (OB) | Optimized Background (OB) Alone |
| Mean Reduction in Viral Load (log10 copies/mL at 48 weeks) | -1.48 | -0.63 |
| Mean Increase in CD4+ Cell Count (cells/mm³ at 48 weeks) | 91 | 45 |
| Patients with HIV-1 RNA <400 copies/mL (at 48 weeks) | 30.4% | 12.0% |
| Patients with HIV-1 RNA <50 copies/mL (at 48 weeks) | 18.3% | 7.8% |
Data from the TORO 1 and TORO 2 clinical trials.[5][6]
Comparison with Other HIV Entry Inhibitors
While direct head-to-head trials are limited, a comparison with other entry inhibitors highlights the different strategies to block viral entry.
-
Maraviroc (CCR5 Antagonist): Maraviroc blocks HIV entry by binding to the human CCR5 co-receptor, preventing the interaction between gp120 and CCR5.[7] This is effective only against CCR5-tropic HIV-1 strains.[7] Enfuvirtide, in contrast, is effective regardless of viral tropism as it targets the viral fusion machinery directly.[8]
-
Ibalizumab (CD4 Post-Attachment Inhibitor): Ibalizumab is a monoclonal antibody that binds to the CD4 receptor, blocking the conformational changes required for viral entry after the virus has attached.[6][[“]] Like Enfuvirtide, it is effective against both CCR5- and CXCR4-tropic viruses.[6] Ibalizumab has a longer dosing interval (intravenous infusion every 2 weeks) compared to Enfuvirtide's twice-daily subcutaneous injections.[[“]]
Experimental Protocols
Enfuvirtide vs. Raltegravir Switch Study (NCT00454337)
-
Study Design: A prospective, randomized, open-label, non-inferiority trial.[3]
-
Participants: 170 patients with multidrug-resistant HIV-1 infection and plasma HIV-1 RNA levels <400 copies/mL who were on a stable Enfuvirtide-based regimen.[3]
-
Intervention: Patients were randomized on a 1:1 basis to either continue their Enfuvirtide regimen or switch Enfuvirtide to Raltegravir (400 mg twice daily), while keeping the rest of their antiretroviral regimen unchanged.[3]
-
Primary Endpoint: The primary efficacy endpoint was the cumulative proportion of patients with virologic failure, defined as a confirmed plasma HIV-1 RNA level ≥400 copies/mL, over 24 weeks.[3]
-
Analysis: The non-inferiority of the switch to Raltegravir was assessed by comparing the rates of virologic failure between the two arms.[1]
TORO 1 and TORO 2 Trials
-
Study Design: Two parallel, open-label, randomized, controlled, phase 3 trials.[6]
-
Participants: Heavily treatment-experienced HIV-1-infected patients with evidence of viral replication despite ongoing antiretroviral therapy.[6]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either an optimized background (OB) regimen of 3-5 antiretroviral drugs plus Enfuvirtide (90 mg subcutaneously twice daily) or the OB regimen alone.[5]
-
Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA level from baseline to week 24 and the durability of this response at week 48.[6]
-
Analysis: Efficacy was analyzed based on the intent-to-treat population, comparing the virologic and immunologic responses between the two treatment arms.[6]
Logical Workflow for HIV-1 Salvage Therapy Decision
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enfuvirtide antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switch from enfuvirtide to raltegravir in virologically suppressed multidrug-resistant HIV-1-infected patients: a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outcomes of multidrug-resistant patients switched from enfuvirtide to raltegravir within a virologically suppressive regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Outcomes of multidrug-resistant patients switched from enfuvirtide to raltegravir within a virologically suppressive regimen [Research Letters] [natap.org]
- 6. Efficacy, Pharmacokinetics, and Safety Over 48 Weeks With Ibalizumab-Based Therapy in Treatment-Experienced Adults Infected With HIV-1: A Phase 2a Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Maraviroc: clinical trials results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Entry Inhibitors (Enfuvirtide, Maraviroc) Mnemonic for USMLE [pixorize.com]
- 9. consensus.app [consensus.app]
T20 Analogs in HIV Treatment: A Comparative Analysis of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the HIV fusion inhibitor Enfuvirtide (T20) and its next-generation analogs, with a focus on reproducing and comparing published findings. We examine the evolution of T20-based therapies, highlighting key modifications designed to enhance efficacy, extend half-life, and overcome drug resistance. This document is intended to serve as a resource for researchers and professionals in the field of antiretroviral drug development.
Introduction to T20 and its Analogs
Enfuvirtide (T20), the first-in-class HIV fusion inhibitor, represented a significant advancement in antiretroviral therapy by targeting a novel step in the viral lifecycle: the fusion of the HIV-1 envelope with the host cell membrane.[1][2] Despite its therapeutic benefits, the clinical application of T20 has been hampered by a short half-life requiring twice-daily subcutaneous injections and the emergence of drug-resistant viral strains.[3] These limitations have spurred the development of second-generation T20 analogs, such as Albuvirtide (B10815435) and various lipopeptides, designed to improve upon the original compound.
Comparative Efficacy and Quantitative Data
The following tables summarize key quantitative data from published studies, comparing the in vitro and in vivo efficacy of Enfuvirtide (T20) with its analogs, Albuvirtide and the lipopeptide LP-40. Due to variations in experimental designs and assays across different studies, direct comparisons should be made with caution. The lack of a standardized methodology for assessing the potency of these inhibitors across all published literature presents a challenge for direct reproducibility.
| Compound | Assay Type | HIV-1 Strain(s) | IC50 (nM) | Reference |
| Enfuvirtide (T20) | Cell-cell fusion | Laboratory-adapted | 23 ± 6 | [4] |
| Single-cycle entry | JR-CSF | 5.19 | [5] | |
| Single-cycle entry | NL4-3 | 66.19 ± 20.73 | [6] | |
| Antiviral Activity | Clinical isolates (Clades A-G) | 4 to 280 | [4] | |
| Albuvirtide | Antiviral Activity | Wild-type HIV-1 | 90% inhibitory concentration (IC90) of 0.075 mg/L | [7] |
| LP-40 | Cell-cell fusion | Laboratory-adapted | 0.41 | [5] |
| Single-cycle entry | JR-CSF | 0.28 | [5] | |
| Single-cycle entry | NL4-3D36G | ~7-fold more potent than T20 | [8] |
Table 1: In Vitro Inhibitory Activity of T20 and its Analogs. This table presents the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values for Enfuvirtide (T20), Albuvirtide, and LP-40 against various HIV-1 strains in different in vitro assays. Lower IC50/IC90 values indicate greater potency.
| Compound | Clinical Study | Patient Population | Primary Endpoint | Key Findings | Reference |
| Enfuvirtide (T20) | TORO 1 | Treatment-experienced adults | Change in plasma HIV-1 RNA from baseline at week 24 | Mean viral load reduction of 1.696 log10 copies/mL (vs. 0.764 log10 in control group). Mean CD4+ count increase of 76 cells/mm³ (vs. 32 in control). | [9] |
| Albuvirtide | TALENT (Phase 3) | Treatment-experienced adults | Percentage of patients with HIV-1 RNA <50 copies/mL at week 48 | Non-inferior to standard of care (lopinavir/ritonavir + NRTIs). 80.4% in Albuvirtide group vs. 66.0% in control group achieved viral suppression. | [10] |
| Albuvirtide | Phase 2 | Treatment-naive adults | Change in HIV-1 RNA from baseline | Mean viral load decrease of 2.2 log10 copies/mL in the 320 mg dose group. | [10] |
Table 2: Clinical Efficacy of Enfuvirtide (T20) and Albuvirtide. This table summarizes the primary outcomes of key clinical trials for Enfuvirtide and Albuvirtide, demonstrating their effectiveness in reducing viral load and increasing CD4+ cell counts in HIV-1 infected individuals.
Mechanism of Action: Inhibiting HIV-1 Fusion
The primary mechanism of action for T20 and its analogs is the inhibition of HIV-1 gp41-mediated membrane fusion.[11][12] This process is a critical step in the viral entry pathway, which is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a host T-cell.[13] This binding triggers conformational changes in gp120 and gp41, leading to the exposure of two heptad repeat regions in gp41, HR1 and HR2. The HR1 and HR2 domains then interact to form a six-helix bundle, a stable structure that brings the viral and cellular membranes into close proximity, facilitating their fusion and the entry of the viral capsid into the host cell.[11][13]
Enfuvirtide, a synthetic peptide that mimics the HR2 domain of gp41, competitively binds to the HR1 domain, thereby preventing the formation of the six-helix bundle and halting the fusion process.[14][15] Albuvirtide shares this mechanism but is modified to bind to serum albumin, which significantly extends its half-life.[16][17] Lipopeptides like LP-40 also target the HR1 domain but incorporate a lipid moiety to enhance their binding affinity and antiviral potency.[5]
Experimental Protocols
Reproducing the findings of published clinical trials requires access to detailed experimental protocols, which are often summarized in publications. The following provides an overview of the methodologies employed in key studies of Enfuvirtide and Albuvirtide.
Enfuvirtide (T20) - TORO 1 Study
The T-20 versus Optimized Regimen Only (TORO 1) study was a Phase 3, randomized, open-label trial.[9]
-
Objective: To evaluate the efficacy and safety of Enfuvirtide in treatment-experienced HIV-1-infected patients.
-
Patient Population: Patients with prior treatment with at least one agent from each of the three classes of antiretroviral drugs (NRTIs, NNRTIs, and PIs), evidence of viral replication (HIV-1 RNA ≥5000 copies/mL), and documented resistance to at least one drug from each class.[9]
-
Treatment Arms:
-
Enfuvirtide (90 mg twice daily by subcutaneous injection) plus an optimized background (OB) regimen of 3-5 antiretroviral drugs.
-
OB regimen alone (control group).[9]
-
-
Primary Endpoint: The change in plasma HIV-1 RNA level from baseline to week 24.[9]
-
Methodology: Plasma HIV-1 RNA levels were measured using the Roche Amplicor HIV-1 MONITOR assay. CD4+ cell counts were determined by flow cytometry. Safety and tolerability were assessed through monitoring of adverse events and laboratory abnormalities.[9]
Albuvirtide - TALENT Study
The TALENT study was a Phase 3, randomized, controlled, open-label, non-inferiority trial.[10]
-
Objective: To assess the efficacy and safety of long-acting Albuvirtide in treatment-experienced HIV-1-infected adults.
-
Patient Population: Patients with documented treatment failure on a first-line antiretroviral regimen, with plasma HIV-1 RNA >1000 copies/mL.
-
Treatment Arms:
-
Albuvirtide (320 mg once weekly by intravenous infusion) plus lopinavir/ritonavir.
-
A World Health Organization-recommended second-line regimen of two NRTIs plus lopinavir/ritonavir (control group).[10]
-
-
Primary Endpoint: The proportion of patients with HIV-1 RNA <50 copies/mL at week 48.[10]
-
Methodology: HIV-1 RNA levels were measured using a COBAS AmpliPrep/COBAS TaqMan HIV-1 Test. CD4+ T-cell counts were measured by flow cytometry. Safety was monitored through adverse event reporting and laboratory tests.[10]
Reproducibility and Future Directions
The ability to reproduce published findings is a cornerstone of scientific advancement.[18][19] In the context of antiretroviral drug development, this relies on transparent reporting of detailed experimental protocols and the use of standardized assays. While the clinical efficacy of Enfuvirtide and Albuvirtide is supported by robust Phase 3 trial data, the in vitro characterization of these and other T20 analogs often involves a variety of cell lines, viral isolates, and assay formats, making direct comparisons challenging.
Future research should aim to standardize in vitro assays for evaluating HIV fusion inhibitors to facilitate more direct and reproducible comparisons of novel compounds. Furthermore, the development of orally bioavailable fusion inhibitors remains a significant goal in the field, as this would greatly improve patient convenience and adherence. The continued exploration of modifications to the T20 peptide backbone, such as the incorporation of lipid moieties, holds promise for the development of next-generation fusion inhibitors with enhanced potency, broader activity against resistant strains, and improved pharmacokinetic profiles.
References
- 1. T-20 (enfuvirtide, Fuzeon) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Long-term treatment with subcutaneous T-20, a fusion inhibitor, in HIV-infected patients: patient satisfaction and impact on activities of daily living - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hivclinic.ca [hivclinic.ca]
- 5. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to LP-40, Enfuvirtide-Based Lipopeptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of the long-acting fusion inhibitor albuvirtide in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. “Fusion and binding inhibition” key target for HIV-1 treatment and pre-exposure prophylaxis: targets, drug delivery and nanotechnology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Albuvirtide Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 17. What is Albuvirtide used for? [synapse.patsnap.com]
- 18. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Update on antiretroviral drug resistance testing: combining laboratory technology with patient care - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Preclinical Data for T20-M: A Comparative Guide
Introduction
This guide provides a framework for the independent validation of preclinical data for T20-M, a novel therapeutic agent. Due to the limited public information specifically identifying a molecule designated "this compound," this document will proceed under the assumption that this compound is an investigational modulator of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, making it a frequent target in drug development.[1][2] This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of this compound with alternative mTOR inhibitors and provide supporting experimental data.
Comparative Data Analysis of mTOR Inhibitors
The efficacy of this compound is compared against two well-established mTOR inhibitors, Rapamycin and a hypothetical alternative, Compound X. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 in nM)
| Cell Line | This compound (IC50 in nM) | Rapamycin (IC50 in nM) | Compound X (IC50 in nM) |
| Cancer Cell Line A | 50 | 75 | 60 |
| Cancer Cell Line B | 120 | 150 | 130 |
| Normal Cell Line 1 | >1000 | >1000 | >1000 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg) | Tumor Volume Reduction (%) | Median Survival (Days) |
| Vehicle Control | - | 0 | 20 |
| This compound | 10 | 65 | 45 |
| Rapamycin | 10 | 58 | 42 |
| Compound X | 10 | 62 | 43 |
Detailed Experimental Protocols
To ensure reproducibility and independent validation, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures.[3][4][5]
1. In Vitro Cytotoxicity Assay (LDH Assay)
-
Objective: To determine the concentration of this compound required to kill 50% of cells in vitro (IC50).
-
Cell Lines: K562, K562 CD20, or Raji cells are suitable for this assay.[6]
-
Procedure:
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound, Rapamycin, and Compound X in culture medium.
-
Add the diluted compounds to the cells and incubate for 24 hours.[6]
-
After incubation, measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to control wells (untreated cells and cells treated with a lysis buffer).
-
Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human tumor xenografts.[6][7]
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., Raji-Luc cells at 5 x 10^5 cells per mouse) into the flank of each mouse.[6]
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle control, this compound, Rapamycin, Compound X).
-
Administer the compounds at the specified dose and schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Record survival data for Kaplan-Meier analysis.
-
3. Western Blotting for mTOR Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Procedure:
-
Treat cells with this compound, Rapamycin, or Compound X at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer to extract total protein.[8]
-
Determine protein concentration using a Bradford assay.[8]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative phosphorylation levels.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mTOR signaling pathway and the general experimental workflow for preclinical validation.
Caption: The mTOR signaling pathway is activated by growth factors, leading to cell growth.
Caption: A general workflow for the preclinical validation of a therapeutic agent.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aphl.org [aphl.org]
- 5. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical efficacy of CD20-targeted chimeric antigen receptor T cells for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical efficacy of CD20-targeted chimeric antigen receptor T cells for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M Protein of Group a Streptococcus Plays an Essential Role in Inducing High Expression of A20 in Macrophages Resulting in the Downregulation of Inflammatory Response in Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of T20-M: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory reagents is a critical component of maintaining a secure work environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the operational handling and disposal of T20-M, a substance handled within laboratory settings.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, a thorough review of the substance's Safety Data Sheet (SDS) is mandatory. All personnel involved in the handling and disposal process must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side shields are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In situations where aerosols or dust may be generated, a properly fitted respirator is necessary.
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. It is also imperative to have immediate access to a safety shower and an eyewash station in the event of accidental exposure.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters that are crucial for the safe disposal of this compound. This data should be readily available and understood by all personnel handling the substance.
| Parameter | Value/Instruction | Relevance to Disposal |
| Acute Toxicity | To be determined by specific SDS | Informs the level of hazard and necessary precautions. |
| Environmental Hazards | To be determined by specific SDS | Dictates whether the substance can be disposed of via standard laboratory drains or requires specialized hazardous waste disposal to prevent harm to aquatic life. |
| Storage Temperature | Refer to product-specific SDS | Ensures the stability of the waste material prior to its collection and disposal. |
| pH | Not Determined | Indicates potential corrosivity (B1173158) and reactivity with other substances. |
| Flash Point | Not Applicable | Determines flammability risk during handling and storage. |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general laboratory trash.
-
Segregation of Waste:
-
Solid Waste: All solid materials contaminated with this compound, including unused product, weighing papers, contaminated gloves, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless their compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be accurately and legibly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be clearly written on the label.
-
Include specific hazard warnings as indicated on the SDS (e.g., "Toxic," "Environmental Hazard").
-
-
Storage of Waste:
-
Waste containers should be kept securely closed except when adding waste.
-
Store the labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a detailed inventory of the waste being disposed of.
-
Follow all institutional protocols for waste pickup, including any required documentation. The final disposal must be carried out by a licensed and certified hazardous waste contractor.
-
Experimental Protocols and Signaling Pathways
Currently, there are no specific experimental protocols or signaling pathways directly related to the disposal procedures of this compound. The focus of this guide is on the safe and compliant disposal of the chemical substance itself.
Visualizing Disposal and Emergency Workflows
To further clarify the proper procedures, the following diagrams illustrate the standard workflow for this compound disposal and the immediate actions to be taken in the event of a spill.
Essential Safety and Handling Protocols for T-20 (Enfuvirtide)
Disclaimer: The following guidance is based on the assumption that "T20-M" refers to the peptide T-20 (Enfuvirtide), an antiretroviral fusion inhibitor. The term "this compound" is ambiguous, and users should always consult the specific Safety Data Sheet (SDS) for the exact product in their possession. This information is intended for researchers, scientists, and drug development professionals and is based on best practices for handling potent powdered peptides and active pharmaceutical ingredients (APIs).
This guide provides crucial safety and logistical information for handling T-20 (Enfuvirtide) in a laboratory setting. Adherence to these protocols is vital for ensuring personnel safety and maintaining the integrity of the research material.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to T-20, particularly in its lyophilized powder form, is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1][2][3] Fine powders can easily become airborne during handling, posing an inhalation risk.[1][4][5]
Recommended PPE for Handling T-20:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against airborne particles and accidental splashes, especially when reconstituting the powder.[1][2][6] Goggles should meet ANSI Z87.1 standards.[6] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing.[6] | |
| Hand Protection | Disposable Nitrile Gloves | The minimum requirement for any contact.[1][6] It is advisable to change gloves immediately if they become contaminated.[1] Double gloving can provide extra protection.[6] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination.[1][2][3][6] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing or handling larger quantities of lyophilized T-20 powder to prevent inhalation.[1][6] All handling of the powder should occur within a certified chemical fume hood or biological safety cabinet.[1][5] |
| General Attire | Long Pants & Closed-Toe Shoes | These are minimum requirements for working in any laboratory where hazardous materials are handled.[2][6] |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to indicate the permissible level of exposure to a hazardous substance. For many research peptides, specific OELs have not been formally established. As of this writing, no specific OELs for T-20 (Enfuvirtide) were found. In such cases, it is crucial to handle the compound with a high degree of containment to minimize any potential exposure.[4][7]
| Compound | OSHA PEL (Permissible Exposure Limit) | ACGIH TLV (Threshold Limit Value) | NIOSH REL (Recommended Exposure Limit) |
| T-20 (Enfuvirtide) | Not Established | Not Established | Not Established |
Operational Plan: Handling, Storage, and Disposal
A clear, step-by-step operational plan is essential for safety and for preserving the peptide's stability.
Workflow for Handling T-20 (Enfuvirtide):
Caption: Step-by-step workflow for the safe handling of T-20 from preparation to disposal.
Experimental Protocols: Reconstitution and Storage
-
Handling Lyophilized Powder : T-20 is supplied as a sterile, lyophilized powder.[8] To prevent moisture absorption, allow the vial to warm to room temperature in a desiccator before opening.[6][9] All manipulations of the powder must be performed in a containment system like a chemical fume hood or biosafety cabinet to avoid aerosolization.[1][5]
-
Reconstitution : T-20 (Fuzeon) must be reconstituted with 1.1 mL of Sterile Water for Injection to yield a final concentration of 90 mg/mL.[10][11] When adding the solvent, inject it slowly against the side of the vial.[11] To dissolve the powder, gently tap or roll the vial. Never shake the vial , as this can cause excessive foaming and potential degradation of the peptide.[10][11] The dissolution process can take up to 45 minutes.[12] The final solution should be clear and colorless.[11][12]
-
Storage :
-
Lyophilized Powder : Store vials of lyophilized T-20 at -20°C in a tightly sealed container, protected from light.[9][10][13]
-
Reconstituted Solution : Ideally, reconstituted solutions should be used immediately.[9] If necessary, the solution can be stored in the original vial in a refrigerator (2°C to 8°C) and must be used within 24 hours.[11][12] For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][9]
-
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact : Immediately rinse the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact : Use an emergency eyewash station to flush the eyes continuously for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation : Move the affected individual to fresh air immediately and seek medical attention.[1]
-
Spills : Use a chemical spill kit to contain and clean up any spills.[2] Dispose of the cleanup materials as hazardous waste according to institutional guidelines.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated PPE : Gloves, masks, and lab coats should be disposed of in appropriately labeled biohazard waste containers.
-
Sharps : Needles and syringes must be disposed of in a designated, puncture-resistant sharps container.[8][11][14]
-
Unused Product : Expired or unused T-20 should be disposed of as chemical or pharmaceutical waste according to your institution's hazardous waste procedures. Do not dispose of it in the regular trash or down the drain.[2]
References
- 1. peptide24.store [peptide24.store]
- 2. realpeptides.co [realpeptides.co]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. ilcdover.com [ilcdover.com]
- 5. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 6. benchchem.com [benchchem.com]
- 7. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Frequently Asked Questions | FUZEON® (enfuvirtide) [fuzeon.com]
- 13. genscript.com [genscript.com]
- 14. saintlukeskc.org [saintlukeskc.org]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
